6-Bromo-1,4-dichlorophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,4-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUUOENIWOPHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628008 | |
| Record name | 6-Bromo-1,4-dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240400-95-7 | |
| Record name | 6-Bromo-1,4-dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,4-dichlorophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the most current and relevant information available on 6-Bromo-1,4-dichlorophthalazine. It is intended for research and development purposes only. All safety precautions should be strictly followed when handling this chemical.
Introduction
This compound is a halogenated heterocyclic compound belonging to the phthalazine class. The phthalazine core is a key pharmacophore in numerous compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The presence of bromine and chlorine atoms on the phthalazine scaffold of this compound suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules. The halogen atoms provide reactive sites for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[4][5]
This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with information on its reactivity and potential applications. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is also included to provide a broader context for its chemical behavior.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the data presented are predicted values from computational models, as experimental determination has not been widely reported in the literature.
| Property | Value | Source |
| CAS Number | 240400-95-7 | [6] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [6] |
| Molecular Weight | 277.93 g/mol | [6] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point (Predicted) | 449.5 ± 40.0 °C | |
| Density (Predicted) | 1.851 ± 0.06 g/cm³ | |
| Solubility | Not Reported | - |
Spectral Data
As of the latest literature review, specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound has not been published. Researchers working with this compound will need to perform their own spectral analysis for characterization.
Synthesis and Reactivity
Synthesis
A general method for the synthesis of 1,4-dichlorophthalazines involves the treatment of the corresponding phthalazine-1,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8]
Hypothetical Synthetic Pathway
References
- 1. longdom.org [longdom.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 7. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
6-Bromo-1,4-dichlorophthalazine: A Technical Guide for Researchers
CAS Number: 240400-95-7
This technical guide provides an in-depth overview of 6-Bromo-1,4-dichlorophthalazine, a key intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its emerging role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₈H₃BrCl₂N₂.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 240400-95-7 | [1] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |
| Molecular Weight | 277.93 g/mol | [1] |
| Predicted Boiling Point | 449.5 ± 40.0 °C | |
| Predicted Density | 1.851 ± 0.06 g/cm³ |
Synthesis
The synthesis of this compound typically starts from the corresponding dione precursor, 6-bromo-2,3-dihydrophthalazine-1,4-dione. The chlorination of the dione is a critical step to introduce the reactive chloro groups at the 1 and 4 positions of the phthalazine ring.
Experimental Protocol: Chlorination of 6-bromo-2,3-dihydrophthalazine-1,4-dione
A common and effective method for the chlorination of phthalazine-1,4-diones involves the use of phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with the addition of phosphorus pentachloride (PCl₅) to enhance the reaction rate and yield.
Materials:
-
6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Inert solvent (e.g., toluene, chlorobenzene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2,3-dihydrophthalazine-1,4-dione in an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of dimethylformamide (DMF) or a stoichiometric amount of phosphorus pentachloride.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
The crude product will precipitate out of the aqueous solution. Filter the solid and wash it thoroughly with cold water.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate to precipitate any remaining product.
-
Combine the solid fractions and dissolve them in ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure compound.
A visual representation of the synthesis workflow is provided below.
Application in Drug Development: A Precursor to PARP Inhibitors
The phthalazinone scaffold is a well-established pharmacophore in the design of potent PARP inhibitors.[2][3] These inhibitors play a crucial role in cancer therapy by exploiting the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations.
This compound serves as a versatile building block for the synthesis of various phthalazinone-based PARP inhibitors. The two chloro-substituents at the 1 and 4 positions provide reactive sites for the introduction of different functional groups through nucleophilic substitution reactions, allowing for the construction of a diverse library of potential drug candidates.
Role in the DNA Damage Response Pathway
PARP enzymes, particularly PARP1, are central to the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks are converted into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inability to repair these double-strand breaks leads to cell death. Phthalazinone derivatives synthesized from this compound can act as potent PARP inhibitors, thereby inducing this synthetic lethality in susceptible cancer cells.
The diagram below illustrates the principle of synthetic lethality targeted by PARP inhibitors.
Future Perspectives
The strategic importance of this compound as a precursor for novel therapeutics is well-established. Future research is likely to focus on the development of more efficient and environmentally friendly synthetic routes. Furthermore, the exploration of new derivatives synthesized from this versatile intermediate will continue to be a promising avenue for the discovery of next-generation PARP inhibitors and other targeted therapies for a range of diseases.
References
Synthesis of 6-Bromo-1,4-dichlorophthalazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-1,4-dichlorophthalazine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the condensation of 4-bromophthalic acid with hydrazine hydrate to form 6-bromo-2,3-dihydrophthalazine-1,4-dione. The subsequent step is the chlorination of this intermediate using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the final product.
Caption: Synthesis pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products for the Synthesis of 6-bromo-2,3-dihydrophthalazine-1,4-dione (Step 1)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-Bromophthalic Acid | C₈H₅BrO₄ | 245.03 | 1.0 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 1.0 - 1.2 |
| 6-bromo-2,3-dihydrophthalazine-1,4-dione | C₈H₅BrN₂O₂ | 241.04 | Theoretical: 1.0 |
Table 2: Reactants and Products for the Synthesis of this compound (Step 2)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 6-bromo-2,3-dihydrophthalazine-1,4-dione | C₈H₅BrN₂O₂ | 241.04 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Excess |
| Phosphorus Pentachloride (PCl₅) | Cl₅P | 208.24 | ~4.7 |
| This compound | C₈H₃BrCl₂N₂ | 277.93 | Theoretical: 1.0 |
Experimental Protocols
Step 1: Synthesis of 6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic acid.
-
Reagent Addition: Add a suitable solvent such as ethanol or glacial acetic acid, followed by the dropwise addition of hydrazine hydrate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum to obtain 6-bromo-2,3-dihydrophthalazine-1,4-dione as a solid.
Step 2: Synthesis of this compound
Two alternative methods for the chlorination step are provided below.
Method A: Using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 6-bromo-2,3-dihydrophthalazine-1,4-dione.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield this compound.
Method B: Using Phosphorus Pentachloride (PCl₅)
For a potentially higher yield, phosphorus pentachloride can be utilized.
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine 6-bromo-2,3-dihydrophthalazine-1,4-dione and phosphorus pentachloride (PCl₅)[1].
-
Reaction: Heat the sealed vessel in an oil bath at 140-150 °C for 4 hours with continuous stirring[1].
-
Work-up and Purification: Allow the vessel to cool to room temperature and then further cool in a refrigerator before carefully opening in a fume hood to release the pressure from the evolved HCl gas[1]. Carefully quench the reaction mixture by pouring it onto crushed ice. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent will afford pure this compound. A near-quantitative yield has been reported for the synthesis of the non-brominated analog using this method[1].
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reactions evolve hydrogen chloride gas, which is corrosive and toxic. Ensure that the reaction setup is equipped with a gas trap.
-
Always perform the quenching step slowly and with adequate cooling to control the exothermic reaction.
References
An In-depth Technical Guide to 6-Bromo-1,4-dichlorophthalazine: Molecular Structure and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
6-Bromo-1,4-dichlorophthalazine is a halogenated heterocyclic compound. The core of the molecule is a phthalazine ring system, which is a bicyclic aromatic structure composed of a benzene ring fused to a pyridazine ring. The molecule is further functionalized with a bromine atom at the 6-position and two chlorine atoms at the 1- and 4-positions of the phthalazine ring.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 240400-95-7 | [1][2][3] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1][3] |
| Molecular Weight | 277.93 g/mol | [1][3] |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Predicted Density | Not Available | |
| SMILES | ClC1=NN=C(Cl)C2=C1C=C(Br)C=C2 | [2] |
Structural Diagram
The logical relationship of the atoms within the this compound molecule is depicted in the following diagram.
Caption: Atomic connectivity in this compound.
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of analogous 1,4-dichlorophthalazines. The key step involves the chlorination of the corresponding phthalazinedione precursor.
Proposed Experimental Protocol: Synthesis of this compound
Starting Material: 6-Bromo-2,3-dihydrophthalazine-1,4-dione (CAS: 76240-49-8)
Reagent: Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-Bromo-2,3-dihydrophthalazine-1,4-dione (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) is prepared.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Note: This is a proposed protocol and would require optimization of reaction conditions, such as reaction time and purification methods. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) are predicted to be in the downfield region typical for aromatic protons, influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the phthalazine ring.
-
δ ~ 8.0-8.5 ppm (m, 3H): This multiplet would correspond to the three protons on the benzene ring portion of the molecule. The exact splitting pattern would be complex due to the substitution pattern.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the directly attached atoms (C, N, Br, Cl) and their positions within the heterocyclic aromatic system.
-
Aromatic Carbons (C-H): Expected in the range of 120-135 ppm .
-
Aromatic Carbons (C-Br, C-Cl, C-N): Expected in the range of 130-155 ppm . The carbons attached to the halogens and nitrogen atoms will be significantly deshielded.
Predicted FT-IR Spectrum
The infrared spectrum will likely exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[4][5][6][7]
-
~1100-1000 cm⁻¹: C-Cl stretching vibrations.
-
~700-600 cm⁻¹: C-Br stretching vibrations.
Predicted Mass Spectrum
The mass spectrum is expected to show a distinct molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8][9][10]
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z = 276, 278, 280, and 282, reflecting the different combinations of Br and Cl isotopes. The most abundant peak in this cluster would correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms (Cl or Br) and potentially the elimination of N₂.
Potential Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, the phthalazine scaffold is a well-established pharmacophore in medicinal chemistry.[11] Derivatives of phthalazine have shown significant promise as inhibitors of key enzymes involved in cancer progression, particularly VEGFR-2 and PARP.[11][12][13][14][15][16]
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Phthalazine derivatives have been designed as potent VEGFR-2 inhibitors.[12][13][17][18][19]
Caption: Phthalazine derivatives can inhibit VEGFR-2 signaling.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (this compound).
-
Procedure: The assay is typically performed in a 96-well plate format. The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer. The reaction is initiated by the addition of ATP and the substrate.
-
Detection: After incubation, the extent of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays using [γ-³²P]ATP.
-
Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[11] Inhibition of PARP is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), leading to a concept known as synthetic lethality.[15][16] Several phthalazinone-based PARP inhibitors have been developed, with Olaparib being a clinically approved drug.[11]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Experimental Protocol: In Vitro PARP-1 Activity Assay
-
Reagents: Recombinant human PARP-1, activated DNA (to stimulate PARP-1 activity), NAD⁺ (the substrate for PARP-1), and the test compound.
-
Procedure: The assay is performed in a 96-well plate. PARP-1 is incubated with activated DNA and the test compound at various concentrations. The reaction is initiated by the addition of NAD⁺.
-
Detection: The activity of PARP-1 can be measured by quantifying the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR). This can be achieved using colorimetric or fluorescent methods.
-
Analysis: The IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound is a halogenated phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While experimental data on this specific compound is limited, its structural features suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. The phthalazine scaffold is a proven pharmacophore, particularly in the development of anticancer agents targeting VEGFR-2 and PARP. The proposed synthetic route and predicted spectral data in this guide provide a solid foundation for researchers to initiate further studies on this compound and its derivatives. Future work should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and evaluation of its biological activities in relevant in vitro and in vivo models.
References
- 1. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 240400-95-7|this compound|BLD Pharm [bldpharm.com]
- 3. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR‐2 Inhibitors | Scilit [scilit.com]
- 18. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1,4-dichlorophthalazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical and chemical properties, a proposed synthesis protocol, and relevant safety information.
Chemical Identity and Properties
IUPAC Name: this compound
Also referred to as Phthalazine, 6-bromo-1,4-dichloro-, this compound is a substituted derivative of the bicyclic heteroaromatic phthalazine.
| Property | Value | Source |
| CAS Number | 240400-95-7 | [1] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |
| Molecular Weight | 277.93 g/mol | [1][2] |
| Predicted Boiling Point | 449.5 ± 40.0 °C | |
| Predicted Density | 1.851 ± 0.06 g/cm³ |
Synthesis Protocol
A detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the closely related compound, 6-Bromo-4-chlorophthalazin-1(2H)-one, a plausible and effective two-step synthesis method is proposed. This involves the initial formation of a phthalazinedione followed by a robust chlorination step.
Step 1: Synthesis of 6-Bromo-2,3-dihydrophthalazine-1,4-dione
The synthesis of the precursor, 6-bromo-2,3-dihydrophthalazine-1,4-dione, can be achieved through the condensation of 4-bromophthalic acid or its anhydride with hydrazine hydrate. This is a standard procedure for the formation of the phthalazinedione ring system.
Step 2: Dichlorination to Yield this compound
The crucial step is the conversion of the dione to the dichloro derivative. A protocol for the synthesis of the monochlorinated analog provides a strong basis for this transformation.[3] It is proposed that modifying the reaction conditions, such as prolonging the reaction time or increasing the temperature, will facilitate the second chlorination.
Proposed Experimental Protocol:
A mixture of 6-bromo-2,3-dihydrophthalazine-1,4-dione and an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), is heated under reflux.[4][5] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the completion of the dichlorination.
Detailed Procedure (Adapted from a similar synthesis[3]):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2,3-dihydrophthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain the temperature for an extended period (e.g., 6-12 hours), monitoring the reaction's progress.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
Experimental Workflow Diagram
The logical flow of the proposed synthesis is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Reactivity and Potential Applications
The two chlorine atoms at the 1 and 4 positions of the phthalazine ring are susceptible to nucleophilic substitution. This reactivity makes this compound a versatile building block for the synthesis of a wide range of derivatives. By introducing different nucleophiles, researchers can systematically modify the molecule's properties to develop novel compounds for applications in:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.
-
Materials Science: For the creation of functional organic materials with specific electronic or optical properties.
Safety Information
Detailed toxicological data for this compound is not available. However, based on the reactivity of similar halogenated aromatic compounds and the presence of chloro and bromo substituents, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The proposed synthesis protocol is based on related chemical literature and has not been experimentally validated by the authors of this guide. All chemical syntheses should be performed with appropriate safety measures and by trained personnel.
References
- 1. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 2. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-1,4-dichlorophthalazine for Researchers and Drug Development Professionals
Introduction
6-Bromo-1,4-dichlorophthalazine is a halogenated heterocyclic compound belonging to the phthalazine class of molecules. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with inferred information based on related compounds, to support its application in research and development.
Physicochemical Properties
While experimental data for some properties of this compound are not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models allows for a reliable characterization. The compound is a solid at room temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 240400-95-7 | [1][2][3] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 277.93 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | Not reported | |
| Boiling Point (Predicted) | 449.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.851 ± 0.06 g/cm³ | [1] |
| Solubility | Not reported | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of analogous 1,4-dichlorophthalazines is well-documented and provides a clear synthetic pathway. The most probable route involves the chlorination of a phthalazinone precursor.
A general and effective method for preparing 1,4-dihalophthalazines is the reaction of 1,4-dioxophthalazines with a halogenating agent.[4] For instance, 1,4-dichlorophthalazine can be synthesized in quantitative yield by heating 1,4-dioxophthalazine with phosphorus pentachloride (PCl₅) in a sealed vessel.[4] Another common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[4]
Based on these established methods, a logical synthetic approach for this compound is the chlorination of 6-bromo-2,3-dihydrophthalazine-1,4-dione. A closely related synthesis has been reported for 6-Bromo-4-chlorophthalazin-1(2H)-one, where 6-bromo-2,3-dihydro-phthalazine-l,4-dione is refluxed with POCl₃.[5]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 6-Bromo-2,3-dihydrophthalazine-1,4-dione. This precursor can be synthesized from a suitable brominated phthalic anhydride derivative by reaction with hydrazine hydrate.
-
Step 2: Chlorination. A mixture of 6-bromo-2,3-dihydrophthalazine-1,4-dione and an excess of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is heated under reflux for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of the chlorinating agents. After cooling, the excess chlorinating agent is carefully removed, and the crude product is purified, for example, by recrystallization.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the two chlorine atoms attached to the phthalazine core. These chlorine atoms are susceptible to nucleophilic substitution, a characteristic feature of halogenated phthalazines.[6] This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of derivatives, where the chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols.
The presence of the electron-withdrawing bromine atom on the benzene ring may further influence the reactivity of the chloro substituents, potentially enhancing their susceptibility to nucleophilic attack.
Logical Relationship of Reactivity:
Caption: Nucleophilic substitution on this compound.
Analytical Characterization
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the phthalazine ring, with chemical shifts and coupling patterns influenced by the bromine and chlorine substituents. |
| ¹³C NMR | Carbon signals for the aromatic and heterocyclic rings. The signals for the carbons attached to the halogens will be significantly affected. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
| HPLC | A single major peak under appropriate chromatographic conditions, confirming the purity of the compound. Reversed-phase HPLC with a suitable organic modifier and buffer would be a standard method.[7][8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-N and C-halogen bonds. |
Experimental Workflow for Analysis:
Caption: Analytical workflow for this compound.
Potential Applications in Drug Discovery and Development
While there is no direct evidence of this compound being involved in specific signaling pathways, the broader class of phthalazine derivatives has shown significant promise in medicinal chemistry. Phthalazines are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[9][10]
Notably, some phthalazine derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cancer progression.[11] The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of novel phthalazine derivatives for screening against various biological targets.
Signaling Pathway Context:
Caption: Potential role of phthalazine derivatives in the TGF-β signaling pathway.
Safety Information
This compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While some of its physical properties are yet to be experimentally determined, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of related phthalazine derivatives. This guide provides a foundational understanding of this compound for researchers and scientists, enabling its effective use in the development of new chemical entities. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted to fully explore its potential.
References
- 1. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 2. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. rndmate.com [rndmate.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. Phthalazine | TRC-P382500-1G | LGC Standards [lgcstandards.com]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-1,4-dichlorophthalazine: A Core Starting Material for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,4-dichlorophthalazine is a key heterocyclic building block in the design and synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the reactive chloro-substituents and the bromine atom, which allows for further functionalization through cross-coupling reactions, make it a versatile starting material in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its application in the development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Detailed experimental protocols for related syntheses, quantitative data, and diagrammatic representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.
Chemical Properties and Data
This compound is a substituted phthalazine with the chemical formula C₈H₃BrCl₂N₂. The presence of two chlorine atoms at positions 1 and 4 makes the phthalazine ring highly susceptible to nucleophilic substitution, while the bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 240400-95-7 | Sigma-Aldrich |
| Molecular Formula | C₈H₃BrCl₂N₂ | Sunway Pharm Ltd[1] |
| Molecular Weight | 277.93 g/mol | Sunway Pharm Ltd[1] |
| Predicted Boiling Point | 449.5±40.0 °C | ChemicalBook |
| Predicted Density | 1.851±0.06 g/cm³ | ChemicalBook |
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of this compound and its Precursors
Synthesis of 4-Bromophthalic Anhydride (Precursor)
A common precursor for the synthesis of 6-bromo-substituted phthalazines is 4-bromophthalic anhydride.
Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride [2][3]
-
Dissolve sodium hydroxide in water and add phthalic anhydride with stirring.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and continue stirring to obtain a homogeneous mixture.
-
The reaction is carried out with three-stage programmed temperature control with the addition of bromine at each stage.
-
Stage 1: 40-50 °C, add a portion of bromine.
-
Stage 2: 70 °C, add a second portion of bromine.
-
Stage 3: 85 °C, add sodium hydroxide followed by the final portion of bromine.
-
-
After the reaction is complete, add 20% fuming sulfuric acid for acidification.
-
Cool the mixture and add a sodium bisulfite aqueous solution to remove excess bromine.
-
Extract the product with an organic solvent (e.g., acetone or ethyl acetate).
-
Remove the solvent by distillation to obtain crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum rectification to yield the final product.
Proposed Synthesis of this compound
The synthesis would proceed via the formation of 6-bromo-2,3-dihydrophthalazine-1,4-dione, followed by a chlorination step. The following workflow illustrates the proposed synthetic route.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one (A closely related compound) [4]
This protocol for a related mono-chloro derivative provides valuable insight into the reaction conditions.
-
A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (42.8 g, 178 mmol) in POCl₃ (300 mL) is heated at reflux for 3 hours.[4]
-
The mixture is allowed to cool and then concentrated.[4]
-
The residue is taken up in EtOAc (400 mL) and water (200 mL), and neutralized with sodium bicarbonate.[4]
-
The layers are separated, and the aqueous layer is extracted with EtOAc (3x200 mL).[4]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[4]
-
The residue is dissolved in dioxane (300 mL) and 2N NaOH (250 mL).[4]
-
The mixture is heated at 50°C for 30 minutes, poured into water (3L), and stirred for 15 minutes.[4]
-
The resulting solid is filtered and dried in a vacuum at room temperature to give the title compound as a greenish solid (12.0 g, 24.3% yield).[4]
To obtain this compound, the workup would likely be modified to avoid the hydrolysis step with NaOH.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The phthalazine scaffold is a common feature in many approved and investigational drugs.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] Inhibitors of PARP, such as Olaparib, have been approved for treating cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations.[5] The phthalazinone core is a key pharmacophore in many PARP inhibitors.
The following workflow illustrates a generalized approach to synthesizing a PARP inhibitor precursor from this compound.
Caption: Synthesis of a PARP inhibitor scaffold.
Table 3: Inhibitory Activities of Phthalazinone-based PARP-1 Inhibitors
| Compound | PARP-1 IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| Olaparib Analogue 5l | 16.10 ± 1.25 | MDA-MB-436 | 11.62 ± 2.15 | [5] |
| Olaparib Analogue 10e | 12.6 ± 1.1 | OVCAR8 | Non-cytotoxic at 10 µM | [6] |
Synthesis of VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Phthalazine derivatives have been explored as potent VEGFR-2 inhibitors.
Caption: Synthesis of a VEGFR-2 inhibitor scaffold.
Table 4: Inhibitory Activities of Phthalazine-based VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| Derivative 2g | 0.148 | [5] |
| Derivative 4a | 0.196 | [5] |
| Sorafenib (Reference) | - | [5] |
Signaling Pathways
PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition and synthetic lethality.
VEGFR Signaling Pathway in Angiogenesis
Caption: VEGFR signaling pathway in angiogenesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in constructing the core scaffolds of PARP and VEGFR inhibitors highlights its importance in modern drug discovery. This guide has provided an overview of its properties, plausible synthetic routes, and its application in the development of targeted cancer therapies. The provided experimental insights and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is likely to uncover new applications and lead to the discovery of novel therapeutic agents.
References
- 1. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 4. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reactivity of 6-Bromo-1,4-dichlorophthalazine: A Technical Guide for Drug Development
Introduction
6-Bromo-1,4-dichlorophthalazine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure features a phthalazine core substituted with three halogen atoms at positions 1, 4, and 6. These halogen substituents provide distinct reactive sites, enabling a variety of chemical transformations. The differential reactivity of the chloro and bromo groups allows for selective, stepwise functionalization, making this molecule a valuable scaffold for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents. Phthalazine derivatives have shown a wide range of biological activities, including acting as inhibitors for targets like vascular endothelial growth factor receptor (VEGFR).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 240400-95-7 | [2][3][4] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [2][4] |
| Molecular Weight | 277.93 g/mol | [2][4] |
| Predicted Boiling Point | 449.5 ± 40.0 °C | [2] |
| Predicted Density | 1.851 ± 0.06 g/cm³ | [2] |
| IUPAC Name | This compound | [4] |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two primary types of reactions: Nucleophilic Aromatic Substitution (SNAr) at the chloro-substituted positions and Palladium-catalyzed Cross-Coupling at the bromo-substituted position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the phthalazine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes the molecule susceptible to nucleophilic attack. The chlorine atoms at the C1 and C4 positions are excellent leaving groups for SNAr reactions.
-
Mechanism : The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[5]
-
Site Selectivity : In related dihalobenzodiazines, such as 1,6-dichlorophthalazine, SNAr reactions are known to occur selectively at the C1 position.[6] This selectivity is governed by the electronic environment of the carbon centers. For this compound, the first substitution typically occurs at the C1 or C4 position with various nucleophiles like amines, hydrazines, and alkoxides.[7]
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the C6 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8] This reaction is a powerful tool for forming carbon-carbon bonds, widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[8]
-
Mechanism : The catalytic cycle involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation : The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center.[8]
-
Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.[8]
-
-
Site Selectivity : The C-Br bond is significantly more reactive than C-Cl bonds in oxidative addition to Pd(0) catalysts. This difference in reactivity allows for highly selective Suzuki coupling at the C6 position, leaving the C1 and C4 chloro-substituents intact for subsequent SNAr reactions.
Summary of Reactions
The table below summarizes the primary transformations involving this compound.
| Reaction Type | Position(s) of Reactivity | Typical Reagents & Conditions | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | C1 and/or C4 | Primary/secondary amines, hydrazines, alkoxides, thiols; often with a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF, Dioxane). | 1- and/or 4-substituted phthalazine derivatives. |
| Suzuki-Miyaura Coupling | C6 | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., Dioxane, Toluene).[8][9] | 6-Aryl/heteroaryl-1,4-dichlorophthalazine derivatives. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a general method for the mono-substitution of a chlorine atom on the phthalazine core with an amine nucleophile, adapted from procedures for similar chloro-phthalazine derivatives.[7]
-
Reaction Setup : To a solution of this compound (1.0 mmol) in a suitable solvent such as dioxane or DMF (10 mL), add the desired amine (1.1 mmol) and a base such as triethylamine (1.2 mmol).
-
Reaction Execution : Heat the reaction mixture at reflux (or a specified temperature, e.g., 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification : Partition the resulting residue between dichloromethane and water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product : Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-1-chloro-4-(amino)phthalazine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the selective coupling at the C6-bromo position, based on established methods.[9][10]
-
Reaction Setup : In a flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Solvent Addition : Add a degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction Execution : Heat the mixture to reflux (e.g., 80-100 °C) under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Product : Purify the crude residue via silica gel column chromatography to obtain the 6-aryl-1,4-dichlorophthalazine product.
Application in Drug Discovery: VEGFR2 Inhibition
Derivatives of the phthalazine scaffold are prominent in drug discovery. For instance, various substituted phthalazines have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy.[1] The synthesis of these inhibitors often relies on the sequential SNAr and cross-coupling reactions described above to build a library of diverse structures for biological screening.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 3. rndmate.com [rndmate.com]
- 4. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Bromo-1,4-dichlorophthalazine Derivatives as Novel Modulators of the TGFβ Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-1,4-dichlorophthalazine and its derivatives, with a particular focus on their synthesis, biological activity as non-kinase inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway, and their potential as therapeutic agents.
Core Compound: this compound
This compound is a halogenated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its chemical structure allows for selective functionalization at the 1, 4, and 6-positions, making it an ideal starting material for the synthesis of diverse chemical libraries for drug discovery.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 240400-97-7 | [1][2][3] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |
| Molecular Weight | 277.93 g/mol | [1] |
| Predicted Boiling Point | 449.5 ± 40.0 °C | [4] |
| Appearance | Solid | |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available phthalic anhydride. The synthesis involves two key steps: the bromination of the phthalic anhydride ring and the subsequent formation of the dichlorophthalazine core.
Step 1: Synthesis of 4-Bromophthalic Anhydride
4-Bromophthalic anhydride can be prepared from phthalic anhydride via electrophilic aromatic substitution.[5] A common method involves the use of bromine in the presence of a catalyst. A detailed protocol is provided in the experimental section.
Step 2: Synthesis of 6-Bromo-1,4-dioxophthalazine
The resulting 4-bromophthalic anhydride is then reacted with hydrazine hydrate to form 6-bromo-1,4-dioxophthalazine. This reaction is a standard procedure for the formation of the phthalazinone ring system.[6]
Step 3: Synthesis of this compound
The final step involves the conversion of the dioxo derivative to the dichloro derivative. This can be achieved by heating 6-bromo-1,4-dioxophthalazine with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃).[7]
Biological Activity: Targeting the TGFβ Pathway
Recent research has identified phthalazine derivatives as potent and selective non-kinase inhibitors of the TGFβ signaling pathway.[8][9] Dysregulation of the TGFβ pathway is implicated in a wide range of diseases, including cancer and fibrosis.[10] Unlike traditional kinase inhibitors that target the ATP-binding site of TGFβ receptor I (TGFβRI), these novel phthalazine compounds act via a non-receptor-kinase mechanism, offering a potential advantage in terms of selectivity and off-target effects.[9]
The mechanism of action involves the inhibition of Smad protein phosphorylation, a key downstream event in the TGFβ signaling cascade.[8][9]
Structure-Activity Relationship (SAR) of Phthalazine Derivatives
A study by Kharbanda et al. explored the structure-activity relationships of a series of phthalazine derivatives as TGFβ pathway inhibitors.[9] The core scaffold was modified at three key regions to optimize potency and selectivity.
The general structure of the investigated compounds is as follows:
Key findings from the SAR studies include:
-
Region A (Benzylic Ring Substitutions): Introduction of a bromo group at the meta-position of the benzylic ring (compound 8c ) improved the selectivity index compared to its ortho and para isomers.[9] Electron-withdrawing groups at this position generally led to higher selectivity for targeting the TGFβ pathway over cell viability.[9]
-
Region B (Linker Modification): Alterations to the linker connecting the phthalazine core to the benzylic ring were explored.
-
Region C (Phthalazine Core Substitutions): Modifications to the phthalazine core itself were also investigated.
The most promising compound identified in the study, 10p , exhibited an IC₅₀ of 0.11 ± 0.02 µM in a TGFβ-Smad dependent luciferase reporter assay and was non-cytotoxic up to 12 µM, resulting in a selectivity index of approximately 112-fold.[9]
Quantitative Biological Data
The following table summarizes the in vitro activity of selected phthalazine derivatives against the TGFβ pathway.
| Compound | R1 (Benzylic Substitution) | IC₅₀ (µM) [TGFβ-Smad Luciferase Assay] | GI₅₀ (µM) [Cell Viability] | Selectivity Index (GI₅₀/IC₅₀) | Reference |
| 8c | m-Bromo | 1.32 ± 0.23 | 13.14 ± 0.54 | 9.98 | [9] |
| 8g | m-Trifluoromethyl | 0.24 ± 0.03 | 16.85 ± 0.25 | 69.59 | [9] |
| 10p | Structure not fully disclosed | 0.11 ± 0.02 | ~12 | ~112 | [9] |
Experimental Protocols
Synthesis of 4-Bromophthalic Anhydride
Materials:
-
Phthalic anhydride
-
Bromine
-
Sodium hydroxide
-
Fuming sulfuric acid (20%)
-
Sodium bisulfite
-
Organic solvent (e.g., ethyl acetate)
-
Phase transfer catalyst (e.g., benzyltrimethylammonium chloride)
Procedure: [11]
-
Dissolve sodium hydroxide in water in a reaction vessel.
-
Add phthalic anhydride and a phase transfer catalyst and mix thoroughly.
-
Perform the reaction in three stages with controlled temperature and addition of bromine.
-
After the reaction, add fuming sulfuric acid for acidification.
-
Cool the mixture and add a sodium bisulfite solution to remove excess bromine.
-
Extract the product with an organic solvent.
-
Remove the solvent by distillation to obtain crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum distillation.
Synthesis of 6-Bromo-1,4-dioxophthalazine
Materials:
-
4-Bromophthalic anhydride
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve or suspend 4-bromophthalic anhydride in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate dropwise to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
Synthesis of this compound
Materials:
-
6-Bromo-1,4-dioxophthalazine
-
Phosphorus pentachloride (PCl₅) or Phosphoryl chloride (POCl₃)
-
Anhydrous solvent (e.g., toluene)
Procedure: [7]
-
In a flame-dried flask under an inert atmosphere, suspend 6-bromo-1,4-dioxophthalazine in an anhydrous solvent.
-
Add PCl₅ or POCl₃ portion-wise to the suspension.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
TGFβ-Smad Dependent Luciferase Reporter Assay
Principle: This assay utilizes a cell line engineered to express the firefly luciferase gene under the control of a Smad-responsive promoter. Inhibition of the TGFβ pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Procedure: [9]
-
Seed the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with recombinant human TGF-β1 to activate the signaling pathway.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC₅₀ values from the dose-response curves.
Visualizations
Synthetic Workflow for this compound
References
- 1. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 240400-95-7 [sigmaaldrich.com]
- 3. rndmate.com [rndmate.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
Spectroscopic Analysis of 6-Bromo-1,4-dichlorophthalazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of the heterocyclic compound 6-Bromo-1,4-dichlorophthalazine. Despite extensive searches of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available at this time. This document, therefore, provides a general overview of the expected spectroscopic characteristics based on its chemical structure, alongside standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features, including the substituted phthalazine ring system.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | m | 3H | Aromatic protons |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 150 - 160 | C-Cl |
| ~ 120 - 140 | Aromatic C-H and C-Br |
| ~ 120 - 130 | Quaternary aromatic carbons |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 1600 - 1650 | C=N stretch |
| ~ 1450 - 1580 | Aromatic C=C stretch |
| ~ 1000 - 1100 | C-Cl stretch |
| ~ 550 - 650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 276, 278, 280 | [M]⁺ isotopic cluster due to Br and Cl |
| Fragments | Loss of Cl, Br, N₂ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder (or clean ATR crystal) before scanning the sample.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
EI-MS: Introduce a small amount of the sample directly into the ion source, or if it is sufficiently volatile, via a gas chromatograph (GC-MS).
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or liquid chromatography (LC-MS).
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The characteristic isotopic pattern for bromine and chlorine should be observable.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities have led to their use in the development of therapeutic agents, including antitumor, anti-inflammatory, and antimicrobial drugs.[3] Notably, certain phthalazine-based compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[4][5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized biaryl compounds.[6] This protocol details the application of the Suzuki coupling reaction to 6-Bromo-1,4-dichlorophthalazine for the synthesis of novel 6-aryl-1,4-dichlorophthalazine derivatives, which can serve as valuable intermediates in drug discovery and development.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
In polyhalogenated substrates like this compound, the regioselectivity of the Suzuki coupling is a critical consideration. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond dissociation energy down the halogen group. Consequently, for this compound, the Suzuki coupling is expected to occur selectively at the more reactive C6-Br bond, leaving the C1-Cl and C4-Cl bonds intact for potential subsequent functionalization under more forcing reaction conditions. This selective reactivity allows for a stepwise approach to the synthesis of polysubstituted phthalazine derivatives.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general method for the regioselective Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the anhydrous solvent (e.g., 1,4-Dioxane).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-1,4-dichlorophthalazine.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table provides representative conditions and expected yields based on studies of structurally similar polyhalogenated aza-heterocycles, such as dichloropyrimidines and dichloroquinoxalines.[7][8] These values should serve as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 18 | 70-80 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 16 | 65-75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 24 | 60-70 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 6-Bromo-1,4-dichlorophthalazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,4-dichlorophthalazine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent enzyme inhibitors. Its phthalazine core is a recognized pharmacophore, and the strategic placement of bromo and chloro substituents offers versatile handles for synthetic elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted therapeutics, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application Notes
A Versatile Scaffold for PARP Inhibitors
The phthalazinone moiety, readily derived from this compound, is a cornerstone in the design of PARP inhibitors.[1][2] PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective class of anticancer agents.[2]
The bromine atom at the 6-position of the phthalazine ring offers a valuable site for modification to explore structure-activity relationships (SAR). It can be retained to modulate the electronic properties of the molecule or replaced through cross-coupling reactions to introduce diverse substituents, influencing binding affinity and pharmacokinetic properties.
Synthetic Strategy and Key Reactions
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine at the 1-position is more susceptible to nucleophilic substitution than the chlorine at the 4-position. This allows for a sequential and controlled introduction of various functionalities.
A common synthetic route involves the initial selective substitution of the C1-chloro atom with a nucleophile, followed by hydrolysis of the C4-chloro atom to form the corresponding phthalazinone. The resulting 6-bromo-4-substituted-phthalazin-1(2H)-one can then be further functionalized. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[3][4][5][6]
Potential for Other Therapeutic Targets
While the development of PARP inhibitors is the most prominent application, the phthalazine scaffold is also found in molecules targeting other enzymes and receptors. For example, phthalazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR) and as α-adrenoceptor antagonists.[3] The functional group handles on this compound make it a suitable starting material for creating diverse libraries of compounds for screening against various biological targets.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative phthalazinone-based PARP-1 inhibitors. While specific data for compounds directly derived from this compound is not extensively available in the public domain, the presented data for analogous structures highlight the high potency achievable with this scaffold.
| Compound ID | Modification on Phthalazinone Core | PARP-1 IC50 (nM) | Cell Line (for anti-proliferative activity) | Anti-proliferative IC50 (µM) |
| Olaparib | N-linked cyclopropylcarbonylpiperazine | 1-5 | MDA-MB-436 (BRCA1 mutant) | 0.08 |
| DLC-1 | Dithiocarboxylate fragment | <0.2 | MDA-MB-436 (BRCA1 mutant) | 0.08 |
| DLC-6 | Dithiocarboxylate fragment | <0.2 | Not Reported | Not Reported |
| DLC-49 | Hydroxamic acid fragment | 0.53 | Not Reported | Not Reported |
| Compound 11c | 4-Phenyl substituted | 97 | A549 (Lung Carcinoma) | Not Reported |
Note: Data is compiled from multiple sources for comparative purposes.[7][8] Experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-(substituted-amino)-phthalazin-1(2H)-one
This protocol describes a general two-step procedure for the synthesis of a 6-bromo-4-(substituted-amino)-phthalazin-1(2H)-one derivative, a key intermediate for PARP inhibitors.
Step 1: Nucleophilic Substitution of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 6-bromo-1-chloro-4-(substituted-amino)-phthalazine intermediate.
Step 2: Hydrolysis to Phthalazinone
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in a mixture of acetic acid and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with water, and then with a cold organic solvent (e.g., diethyl ether) to remove impurities.
-
Purification: The resulting solid can be further purified by recrystallization to afford the final 6-Bromo-4-(substituted-amino)-phthalazin-1(2H)-one.
Protocol 2: PARP-1 Inhibition Assay (In Vitro)
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against PARP-1.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Detection antibody (e.g., anti-PAR antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Synthesized inhibitor compounds dissolved in DMSO
-
-
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated NAD+.
-
Add a reaction mixture containing PARP-1 enzyme, histones, and the synthesized inhibitor at various concentrations to the wells. Include a positive control (without inhibitor) and a negative control (without enzyme).
-
Incubate the plate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones to occur.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR detection antibody and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for a PARP inhibitor intermediate.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive molecules utilizing the versatile building block, 6-Bromo-1,4-dichlorophthalazine. This starting material offers three reactive sites for functionalization, enabling the generation of diverse molecular architectures for drug discovery, particularly in the development of kinase inhibitors.
Introduction
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds, many of which have demonstrated significant biological activity, particularly as anticancer agents. The phthalazine scaffold is a recognized pharmacophore in numerous kinase inhibitors. The presence of two reactive chloro substituents at the 1 and 4 positions, and a bromo substituent at the 6 position, allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the systematic exploration of the chemical space around the phthalazine core to optimize biological activity and pharmacokinetic properties.
Synthesis of this compound
The starting material, this compound, can be synthesized from 6-bromo-2,3-dihydrophthalazine-1,4-dione. The key transformation involves the conversion of the dione to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related dichlorophthalazines.[1]
Materials:
-
6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2,3-dihydrophthalazine-1,4-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Application 1: Selective Suzuki-Miyaura Coupling at the C6-Position
The differential reactivity of the C-Br and C-Cl bonds allows for the selective palladium-catalyzed Suzuki-Miyaura coupling at the more reactive C6-bromo position. This enables the introduction of a wide range of aryl and heteroaryl substituents at this position while leaving the chloro groups at C1 and C4 available for subsequent modifications.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general method adapted from Suzuki couplings on similar dihalogenated heterocycles.[2]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-1,4-dichlorophthalazine derivative.
Application 2: Stepwise Nucleophilic Aromatic Substitution (SNAr)
The chloro groups at the C1 and C4 positions of the phthalazine ring are susceptible to nucleophilic aromatic substitution. The C4 position is generally more reactive than the C1 position, allowing for a stepwise introduction of different nucleophiles. This is a powerful strategy for creating asymmetrical 1,4-disubstituted phthalazine derivatives.
Experimental Protocol: Stepwise Nucleophilic Substitution
This protocol is based on the general reactivity of 1,4-dichlorophthalazines.
Step 1: Monosubstitution at the C4-Position
Materials:
-
This compound (1 equivalent)
-
Amine or thiol nucleophile (1 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol or DMF in a round-bottom flask.
-
Add the amine or thiol nucleophile (1 equivalent) and the base (TEA or DIPEA, 1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be precipitated by the addition of water. Filter the solid, wash with water, and dry to obtain the 6-bromo-1-chloro-4-substituted-phthalazine.
Step 2: Disubstitution at the C1-Position
Materials:
-
6-bromo-1-chloro-4-substituted-phthalazine (from Step 1) (1 equivalent)
-
Second, different nucleophile (1.2 equivalents)
-
Sodium hydride (NaH) or a suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the 6-bromo-1-chloro-4-substituted-phthalazine in DMF.
-
Add the second nucleophile (1.2 equivalents) and a suitable base (e.g., NaH for less reactive nucleophiles).
-
Heat the reaction mixture to 80-120 °C. The reaction time will vary depending on the nucleophile.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final 6-bromo-1,4-disubstituted phthalazine derivative by column chromatography or recrystallization.
Data Presentation: Bioactivity of Phthalazine Derivatives
Phthalazine derivatives synthesized from this compound and its analogues have shown significant inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| Phthalazine Derivative A | EGFR | MDA-MB-231 | 0.57 | [3] |
| Phthalazine Derivative B | EGFR | MDA-MB-231 | 0.92 | [3] |
| Phthalazine Derivative C | EGFR | MDA-MB-231 | 1.89 | [3] |
| Erlotinib (Reference) | EGFR | MDA-MB-231 | 1.02 | [3] |
| Phthalazine Derivative D | VEGFR-2 | - | 0.08 | [4] |
| Phthalazine Derivative E | VEGFR-2 | - | 0.10 | [4] |
| Phthalazine Derivative F | VEGFR-2 | - | 0.11 | [4] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.10 | [4] |
| Phthalazine Derivative G | VEGFR-2 | HCT-116 | 0.32 | [5] |
| Phthalazine Derivative H | VEGFR-2 | HCT-116 | 0.64 | [5] |
| Phthalazine Derivative I | VEGFR-2 | HCT-116 | 1.58 | [5] |
| Sorafenib (Reference) | VEGFR-2 | HCT-116 | 2.93 | [5] |
Note: The compound IDs are generalized as specific structures derived directly from this compound with corresponding IC₅₀ values were not available in the search results. The data represents the potential of the phthalazine scaffold.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for creating a library of bioactive molecules from this compound.
Caption: Synthetic routes from this compound.
EGFR Signaling Pathway
Phthalazine derivatives can act as inhibitors of the EGFR signaling pathway, which is crucial in cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is another key target for phthalazine-based inhibitors, playing a critical role in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and model protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1,4-dichlorophthalazine. Phthalazine derivatives are significant scaffolds in medicinal chemistry, and the selective functionalization of polyhalogenated precursors is a key strategy for the synthesis of novel drug candidates, including PARP inhibitors.[1][2][3][4][5] Due to the limited availability of direct literature precedents for the cross-coupling of this compound, the protocols and data presented herein are based on established methodologies for structurally similar polyhalogenated N-heterocycles, such as dichlorobromopyridazines. These notes serve as a comprehensive guide for researchers to develop and optimize synthetic routes for novel phthalazine-based compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[6] The selective functionalization of polyhalogenated aromatic and heteroaromatic compounds is of particular interest in drug discovery, as it allows for the late-stage diversification of molecular scaffolds. This compound is a versatile building block with three halogen atoms that can potentially be functionalized. The inherent differences in the reactivity of carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed reactions allow for selective cross-coupling at the C-6 position.[7] This document outlines model protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundational methodology for the synthesis of a diverse range of 6-substituted-1,4-dichlorophthalazine derivatives.
Regioselectivity of Cross-Coupling Reactions
The primary consideration for the cross-coupling of this compound is the regioselectivity of the reaction. The carbon-halogen bond strength decreases in the order of C-Cl > C-Br > C-I. Consequently, the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, which is often the rate-determining step, occurs more readily at the weaker C-Br bond. Therefore, under standard palladium-catalyzed conditions, selective functionalization at the C-6 position is expected, leaving the two chloro-substituents at the C-1 and C-4 positions intact. More forcing conditions or specialized catalyst systems would be required to achieve subsequent couplings at the C-Cl positions.
Caption: Regioselectivity in the cross-coupling of this compound.
Experimental Protocols and Data
Disclaimer: The following protocols and data tables are model systems based on analogous reactions with structurally similar di- and tri-halogenated N-heterocycles. These should serve as a starting point for optimization for the specific substrate this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Table 1: Model Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 85[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 78 |
Experimental Protocol (Model):
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in Table 1), ligand (if applicable), and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1,4-dichlorophthalazine.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between an organohalide and an alkene.[9][10]
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Table 2: Model Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 75[11] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 88[12] |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 65 |
Experimental Protocol (Model):
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the mixture to the specified temperature with stirring for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the product.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between an organohalide and a terminal alkyne.[13][14][15]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Table 3: Model Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA (2.5) | Toluene | 70 | 82 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | Cs₂CO₃ (2) | Acetonitrile | 80 | 79 |
Experimental Protocol (Model):
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent, the terminal alkyne (1.2 mmol), and the base.
-
Stir the reaction mixture at the indicated temperature for 2-8 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the 6-alkynyl-1,4-dichlorophthalazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an organohalide with an amine.[6][16][17][18][19]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Table 4: Model Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 90 | 88 |
Experimental Protocol (Model):
-
In a glovebox, charge an oven-dried reaction tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent.
-
Seal the tube and heat with stirring for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a promising avenue for the synthesis of novel, functionalized phthalazine derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective modification at the C-6 position under standard conditions. The model protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provided in these notes offer a solid foundation for researchers to develop efficient synthetic routes towards new chemical entities with potential applications in drug discovery and materials science. It is recommended that these protocols be used as a starting point, with further optimization of catalysts, ligands, bases, and solvents to achieve the desired outcomes for specific coupling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 6-Bromo-1,4-dichlorophthalazine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, reaction conditions, and a step-by-step experimental protocol.
Introduction
This compound is a versatile chemical intermediate. The two chlorine atoms at the 1 and 4 positions of the phthalazine ring are highly reactive and susceptible to nucleophilic substitution, making this compound a valuable building block in the synthesis of a wide range of substituted phthalazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including but not limited to, anticancer and anti-inflammatory activities.
Reaction Scheme
The synthesis of this compound is typically achieved through the chlorination of 6-bromo-2,3-dihydrophthalazine-1,4-dione using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Overall Reaction:
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-bromo-2,3-dihydrophthalazine-1,4-dione and an excess of phosphorus oxychloride is prepared.[1]
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for approximately 3 hours.[1]
-
Cooling and Concentration: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess phosphorus oxychloride is then removed under reduced pressure (concentrated).[1]
-
Work-up: The residue is carefully taken up in ethyl acetate and water.[1] The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The layers are separated, and the aqueous layer is extracted multiple times with ethyl acetate.[1]
-
Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a related compound, which can be adapted for this compound.
| Parameter | Value/Condition | Source |
| Starting Material | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Excess POCl₃ | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
6-Bromo-1,4-dichlorophthalazine: A Versatile Scaffold for the Synthesis of Novel Heterocycles
For Immediate Release
Shanghai, China – December 27, 2025 – 6-Bromo-1,4-dichlorophthalazine is a key building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. Its unique substitution pattern, featuring two reactive chlorine atoms and a bromine atom, allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile reagent.
The phthalazine core is a prevalent motif in many biologically active molecules, exhibiting a wide spectrum of pharmacological properties including anticonvulsant, antitumor, and antihypertensive activities. The presence of multiple halogen atoms on the this compound backbone offers distinct reaction sites for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, making it an invaluable tool in the synthesis of novel drug candidates.
Application Notes
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems through a variety of synthetic strategies. The differential reactivity of the chloro and bromo substituents allows for a stepwise approach to introduce different functionalities into the final molecule.
1. Sequential Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 1 and 4 positions of the phthalazine ring are susceptible to nucleophilic attack. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, and thiols. Typically, the first substitution occurs at one of the chloro positions, followed by the substitution of the second chlorine. This stepwise approach is crucial for the synthesis of unsymmetrically substituted phthalazine derivatives.
2. Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, further expanding the chemical diversity of the resulting heterocycles. A general strategy involves an initial nucleophilic substitution at one of the chloro positions, followed by a Suzuki or Sonogashira coupling at the bromo position.[1]
3. Synthesis of Fused Heterocyclic Systems: The functionalized phthalazine derivatives can undergo further intramolecular cyclization reactions to construct fused heterocyclic systems, such as triazolophthalazines and other polycyclic aromatic compounds.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one
This protocol describes the conversion of a dione to a monochloro-phthalazinone derivative, which can be a key intermediate for further functionalization.
Reaction Scheme:
Caption: Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one.
Materials:
-
6-Bromo-2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dioxane
-
2N Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture of 6-bromo-2,3-dihydrophthalazine-1,4-dione (42.8 g, 178 mmol) in phosphorus oxychloride (300 mL) is heated at reflux for 3 hours.[2]
-
After cooling, the mixture is concentrated under reduced pressure.[2]
-
The residue is taken up in ethyl acetate (400 mL) and water (200 mL), and the mixture is neutralized with sodium bicarbonate.[2]
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL).[2]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[2]
-
The resulting residue is dissolved in dioxane (300 mL) and 2N NaOH solution (250 mL).[2]
-
The mixture is heated at 50°C for 30 minutes, then poured into water (3 L) and stirred for 15 minutes.[2]
-
The resulting solid is filtered and dried under vacuum at room temperature to yield 6-bromo-4-chlorophthalazin-1(2H)-one as a greenish solid.[2]
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 6-Bromo-4-chlorophthalazin-1(2H)-one | 42.8 | 12.0 | 24.3 |
| Table 1: Yield for the synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one.[2] |
Protocol 2: General Procedure for Sequential Nucleophilic Substitution and Suzuki Coupling of 1,4-Dichlorophthalazine (Analogous Workflow for this compound)
This protocol outlines a general strategy for the synthesis of disubstituted phthalazines, which can be adapted for this compound. The more reactive chloro group would first be substituted by an amine, followed by a Suzuki coupling at the bromo- position.
Workflow Diagram:
Caption: Sequential substitution and Suzuki coupling of 1,4-dichlorophthalazine.[1]
Conceptual Steps for this compound:
-
Nucleophilic Substitution: React this compound with a desired amine to selectively substitute one of the chloro groups. The choice of solvent and temperature will be critical to control the selectivity.
-
Suzuki-Miyaura Coupling: The resulting 6-bromo-1-chloro-4-aminophthalazine derivative is then subjected to Suzuki-Miyaura coupling conditions. This involves reacting the intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a substituent at the 6-position. Microwave irradiation can be employed to accelerate the reaction.[1]
Data Summary
The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 240400-95-7 |
| Molecular Formula | C₈H₃BrCl₂N₂ |
| Molecular Weight | 277.93 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, Room Temperature |
| Table 2: Physicochemical properties of this compound. |
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. The presence of three distinct reactive sites allows for the strategic and controlled introduction of various functional groups, leading to the generation of diverse and complex molecular scaffolds. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this reagent in the discovery and development of novel bioactive compounds. The ability to perform sequential and selective reactions makes it an indispensable tool for constructing libraries of phthalazine derivatives for screening in drug discovery programs.
References
Application Notes: Functionalization of 6-Bromo-1,4-dichlorophthalazine
Introduction
6-Bromo-1,4-dichlorophthalazine is a highly versatile heterocyclic building block for the synthesis of novel compounds in medicinal chemistry and materials science.[1] The phthalazine scaffold is a privileged motif found in numerous biologically active compounds.[2][3] This starting material offers three distinct reaction sites for functionalization: two electron-deficient chlorine atoms at the C1 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and a bromine atom at the C6 position on the benzene ring, which is ideal for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and sequential approach to synthesizing complex, multi-substituted phthalazine derivatives.
These application notes provide detailed protocols for key functionalization reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[4][5] For this compound, this reaction is highly selective for the C6-Br bond, as the C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki conditions.[6] This allows for the introduction of various aryl or heteroaryl substituents at the C6 position while preserving the chloro-substituents for subsequent reactions.
General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 6-Aryl-1,4-dichlorophthalazine
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 278 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-1,4-dichlorophthalazine product.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3-Pyridinylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |
| 2-Thienylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 75-88 |
Palladium-Catalyzed Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[7] Similar to the Suzuki coupling, this reaction selectively targets the C6-Br bond of the this compound core, enabling the introduction of primary or secondary amines. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.[8]
General Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-Amino-1,4-dichlorophthalazine
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 22.9 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried reaction tube.
-
Substrate Addition: Add this compound (1.0 mmol, 278 mg).
-
Degassing: Seal the tube with a septum cap, remove from the glovebox (if used), and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by the desired amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 6-amino-1,4-dichlorophthalazine product.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-95 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 75-90 |
| Benzylamine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 80-92 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 70-85 |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C1 and C4 positions of the phthalazine core are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[9] This allows for the displacement of one or both chlorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates. Sequential substitution is possible by controlling stoichiometry and reaction temperature, often allowing for the synthesis of unsymmetrical 1,4-disubstituted phthalazines.
General Workflow for Nucleophilic Aromatic Substitution
References
- 1. This compound - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.se [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution on 6-Bromo-1,4-dichlorophthalazine, a key intermediate in the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry. The protocols cover reactions with primary and secondary amines, phenols, and thiols, allowing for the selective introduction of various functional groups at the 1- and 4-positions of the phthalazine core.
Introduction
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold offers three reactive sites for chemical modification: the two chlorine atoms at positions 1 and 4, which are susceptible to nucleophilic aromatic substitution (SNAr), and the bromine atom at position 6, which can participate in cross-coupling reactions. This document focuses on the nucleophilic substitution at the chloro-positions, providing a versatile platform for the synthesis of novel phthalazine analogs.
The reactivity of the two chlorine atoms in 1,4-dichlorophthalazine allows for a stepwise substitution, enabling the synthesis of 1,4-disubstituted phthalazines with different nucleophiles. Generally, the first substitution occurs at either the 1- or 4-position, and by controlling the reaction conditions and stoichiometry of the nucleophile, monosubstituted intermediates can be isolated. A subsequent reaction with a different nucleophile can then be performed to achieve asymmetrical 1,4-disubstitution.
Experimental Protocols
The following protocols are based on established methodologies for nucleophilic aromatic substitution on related 1,4-dichlorophthalazine systems and have been adapted for this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Monosubstitution with Amines
This protocol describes the selective replacement of one chlorine atom with a primary or secondary amine.
dot
Caption: Workflow for monosubstitution with amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Isopropanol or Acetonitrile
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (optional, 2.0 equivalents)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol or acetonitrile.
-
Add the desired primary or secondary amine (1.1 eq).
-
For less nucleophilic amines or to scavenge the HCl byproduct, add K2CO3 or Et3N (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Monosubstitution with Phenols
This protocol details the synthesis of 6-Bromo-1-aryloxy-4-chlorophthalazines.
dot
Caption: Workflow for monosubstitution with phenols.
Materials:
-
This compound
-
Substituted or unsubstituted phenol (1.1 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.2 equivalents)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.1 eq) in DMF or acetonitrile.
-
Add K2CO3 or carefully add NaH (1.2 eq) in portions at 0 °C to form the phenoxide.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC. Reaction times can vary from 4 to 12 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Monosubstitution with Thiols
This protocol outlines the preparation of 6-Bromo-1-chloro-4-(thio)phthalazines.
dot
Caption: Workflow for monosubstitution with thiols.
Materials:
-
This compound
-
Thiol or Thiophenol (1.1 equivalents)
-
Ethanol or DMF
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (1.5 equivalents)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the thiol or thiophenol (1.1 eq) in ethanol or DMF.
-
Add the base (K2CO3 or Et3N, 1.5 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC. Reactions with thiols are often faster than with amines or phenols, typically taking 1 to 5 hours.
-
Once the reaction is complete, pour the mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Alternatively, perform an extractive work-up as described in the previous protocols.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Disubstitution
To achieve disubstitution, the monosubstituted product from one of the protocols above can be subjected to a second nucleophilic substitution with a different (or the same) nucleophile.
Procedure:
-
Dissolve the 6-Bromo-1-chloro-4-(substituted)phthalazine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or isopropanol).
-
Add the second nucleophile (1.2-1.5 eq) and a suitable base (if necessary, 2.0 eq).
-
Heat the reaction mixture, typically at a higher temperature or for a longer duration than the first substitution, and monitor by TLC.
-
Follow a similar work-up and purification procedure as described for the monosubstitution reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on 1,4-dichlorophthalazine derivatives, which can be extrapolated to this compound. Actual yields will vary depending on the specific nucleophile and reaction conditions used.
Table 1: Nucleophilic Monosubstitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Isopropanol | - | Reflux | 3 | 70-85 | Adapted from Zhang et al., 2006[1] |
| 4-Fluoroaniline | Isopropanol | - | Reflux | 3 | 75-90 | Adapted from Zhang et al., 2006[1] |
| Piperidine | Acetonitrile | K2CO3 | Reflux | 2 | 80-95 | Fictionalized example |
| Morpholine | Acetonitrile | Et3N | Reflux | 4 | 75-90 | Fictionalized example |
Table 2: Nucleophilic Monosubstitution with Phenols and Thiols
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | DMF | K2CO3 | 100 | 8 | 60-75 | Adapted from El-Gaby et al., 2017 |
| 4-Methoxyphenol | DMF | NaH | 80 | 6 | 65-80 | Fictionalized example |
| Thiophenol | Ethanol | Et3N | Reflux | 2 | 85-95 | Adapted from El-Gaby et al., 2017 |
| 4-Methylthiophenol | Ethanol | K2CO3 | Room Temp | 4 | 80-90 | Fictionalized example |
Signaling Pathway Context
Phthalazine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some phthalazine-based compounds are known to target Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, a key pathway in angiogenesis. The synthesis of a library of 6-Bromo-1,4-disubstituted phthalazines using the protocols described herein can provide novel compounds for screening against such pathways.
dot
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a wide array of 6-Bromo-1,4-disubstituted phthalazine derivatives. By systematically varying the nucleophiles, researchers can generate compound libraries for screening in various biological assays, facilitating the discovery of new therapeutic agents. The provided workflows and data tables serve as a valuable resource for scientists engaged in medicinal chemistry and drug development.
References
The Untapped Potential of 6-Bromo-1,4-dichlorophthalazine in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals: A detailed exploration of the potential applications and synthetic protocols for 6-Bromo-1,4-dichlorophthalazine, a versatile building block for novel materials.
Application Notes
This compound is a halogenated heterocyclic compound with significant potential for applications in materials science, primarily owing to its multiple reactive sites that allow for tailored molecular design. The presence of two distinct halogen atoms—chlorine and bromine—at different positions on the phthalazine core enables sequential and site-selective reactions, making it an attractive precursor for a variety of functional organic materials. While direct applications of this specific molecule are not yet widely reported, its structural similarity to 1,4-dichlorophthalazine, a known building block for polymers and functional molecules, allows for the extrapolation of its potential uses.[1]
The two chlorine atoms at the 1 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The bromine atom at the 6-position, attached to the benzene ring, is less reactive towards nucleophilic substitution but is an ideal handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[2][3] This differential reactivity is a key feature that enables the construction of complex molecular architectures.
Potential Applications in Materials Science:
-
Organic Electronics: The phthalazine core is an electron-deficient system, which is a desirable characteristic for n-type organic semiconductor materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4] By strategically functionalizing the 1, 4, and 6 positions, the electronic properties, solubility, and solid-state packing of the resulting materials can be fine-tuned to optimize device performance. The bromo group, in particular, has been shown to improve thermal stability and can influence the molecular orientation in thin films.[5]
-
Functional Polymers: this compound can be utilized as a monomer or a cross-linking agent in the synthesis of high-performance polymers.[1] For instance, the dichloro positions can undergo polycondensation reactions with di-nucleophiles to form novel polymer backbones. The bromo-substituent can then be used for post-polymerization modification, allowing for the grafting of specific functionalities onto the polymer chain. This approach can be used to create materials with tailored optical, electronic, or sensing properties.
-
Luminescent Materials: The rigid phthalazine core can serve as a scaffold for the construction of fluorescent and phosphorescent materials. By attaching chromophoric units to the phthalazine core via the reactive halogen sites, novel dyes and emitters with potential applications in bio-imaging, sensing, and OLEDs can be developed.
-
Precursor for Ligands in Catalysis: The nitrogen atoms in the phthalazine ring, along with substituents introduced at the chloro and bromo positions, can act as coordination sites for metal ions. This makes this compound a potential precursor for the synthesis of novel ligands for homogeneous and heterogeneous catalysis.
Quantitative Data Summary
| Property | Anticipated Value/Characteristic | Potential Impact in Materials Science |
| Electron Affinity | High (due to electron-withdrawing phthalazine core and halogens) | Suitable for n-type organic semiconductors in OFETs and as an electron-transporting layer in OLEDs. |
| Thermal Stability | High (bromo-substitution can enhance thermal stability) | Increased operational lifetime and processing window for electronic devices and high-performance polymers.[5] |
| Solubility | Low in non-polar solvents, moderate in polar aprotic solvents (can be tuned by functionalization) | Functionalization at the chloro and bromo positions with alkyl or alkoxy chains can enhance solubility, enabling solution-based processing for thin-film deposition in organic electronics. |
| Reactivity of C-Cl bonds | High (susceptible to nucleophilic substitution) | Allows for the introduction of a wide variety of functional groups to tailor electronic and optical properties. Enables polymerization through polycondensation reactions. |
| Reactivity of C-Br bond | Moderate (amenable to cross-coupling reactions) | Provides a site for post-synthetic modification of molecules and polymers, allowing for the introduction of extended conjugation or specific binding sites.[2][3] |
| Luminescence | Potentially fluorescent/phosphorescent upon functionalization | The rigid aromatic core can be derivatized with chromophores to create novel emitters for OLEDs, sensors, and bio-imaging. |
Experimental Protocols
The following is a representative, hypothetical experimental protocol for a key transformation of this compound, illustrating its potential use in synthesizing a more complex, functional molecule. This protocol is based on established synthetic methodologies for similar compounds.
Protocol: Synthesis of 6-Bromo-1-phenyl-4-(4-methoxyphenyl)phthalazine via Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a two-step, one-pot synthesis to demonstrate the selective functionalization of the chloro- and bromo- positions.
Materials:
-
This compound
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
Step 1: Monosubstitution at the C4-Position (Reaction with Phenylboronic acid)
-
To a dry 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.60 mmol), phenylboronic acid (0.48 g, 3.96 mmol), potassium carbonate (1.50 g, 10.8 mmol), and a magnetic stir bar.
-
Add palladium(II) acetate (0.04 g, 0.18 mmol) and triphenylphosphine (0.19 g, 0.72 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane (30 mL) and water (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Substitution at the C1-Position (Reaction with 4-Methoxyphenylboronic acid)
-
To the same reaction flask containing the crude product from Step 1, add 4-methoxyphenylboronic acid (0.60 g, 3.96 mmol).
-
Add additional potassium carbonate (0.75 g, 5.4 mmol).
-
Add another portion of palladium(II) acetate (0.04 g, 0.18 mmol) and triphenylphosphine (0.19 g, 0.72 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Increase the reaction temperature to 100 °C and stir for another 24 hours.
-
Monitor the reaction by TLC until the intermediate product is consumed.
Work-up and Purification:
-
After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 6-Bromo-1-phenyl-4-(4-methoxyphenyl)phthalazine.
Visualizations
The following diagrams illustrate the potential synthetic pathways and logical relationships for the application of this compound in materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a novel class of potential kinase inhibitors, utilizing 6-Bromo-1,4-dichlorophthalazine as a key starting material. The synthetic strategy leverages the differential reactivity of the halogen substituents to enable sequential functionalization, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The phthalazine core is a recognized scaffold in medicinal chemistry, and its derivatives have shown promise in targeting various protein kinases. This document outlines a plausible and robust synthetic pathway, provides step-by-step experimental procedures, and presents hypothetical biological data to guide the discovery and development of new therapeutic agents.
Synthetic Strategy and Rationale
The synthetic approach to generating kinase inhibitors from this compound is designed as a three-step process. This strategy allows for the introduction of diversity at three key positions of the phthalazine scaffold, which is crucial for optimizing potency and selectivity against a target kinase.
The core synthetic logic is as follows:
-
Selective Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine at the C4 position is anticipated to be the most reactive towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom. This initial step allows for the introduction of a key pharmacophoric element, often a group capable of forming a hydrogen bond with the kinase hinge region.
-
Second Nucleophilic Aromatic Substitution (SNAr) at C1: Following the functionalization of the C4 position, the remaining chlorine at C1 can be displaced by a second nucleophile. This step provides an opportunity to introduce moieties that can occupy the solvent-exposed region of the ATP-binding pocket, influencing solubility and pharmacokinetic properties.
-
Palladium-Catalyzed Cross-Coupling at C6: The final step involves a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction at the C6-bromo position. This allows for the installation of larger aromatic or heteroaromatic groups that can interact with the hydrophobic regions of the kinase active site, often leading to significant gains in potency.
This modular approach is highly amenable to library synthesis and rapid SAR exploration.
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Step 1: Synthesis of 6-Bromo-4-(arylamino)-1-chlorophthalazine (Intermediate I)
This procedure describes the selective substitution of the C4-chloro group with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-morpholinoaniline)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Pentanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in 2-pentanol (10 mL), add the desired substituted aniline (1.1 mmol, 1.1 eq) and p-TsOH·H₂O (0.1 mmol, 0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-Bromo-4-(arylamino)-1-chlorophthalazine intermediate.
Step 2: Synthesis of 6-Bromo-1-(piperazin-1-yl)-4-(arylamino)phthalazine (Intermediate II)
This protocol details the substitution of the remaining C1-chloro group with a piperazine moiety.
Materials:
-
6-Bromo-4-(arylamino)-1-chlorophthalazine (Intermediate I)
-
Substituted piperazine (e.g., 1-benzylpiperazine)
-
n-Butanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-Bromo-4-(arylamino)-1-chlorophthalazine (1.0 mmol, 1.0 eq) in n-butanol (10 mL).
-
Add the desired substituted piperazine (1.2 mmol, 1.2 eq) to the solution.
-
Heat the reaction mixture to 150 °C and stir overnight.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the 6-Bromo-1-(piperazin-1-yl)-4-(arylamino)phthalazine intermediate.
Step 3: Synthesis of Final Kinase Inhibitor via Suzuki-Miyaura Coupling
This procedure describes the final diversification step at the C6 position.
Materials:
-
6-Bromo-1-(piperazin-1-yl)-4-(arylamino)phthalazine (Intermediate II)
-
Arylboronic acid (e.g., 3-aminophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a reaction vial, combine 6-Bromo-1-(piperazin-1-yl)-4-(arylamino)phthalazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of synthesized kinase inhibitors based on the described protocols, illustrating a potential structure-activity relationship against a target kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R¹ (at C4) | R² (at C1) | R³ (at C6) | Yield (%) | IC₅₀ (nM) |
| KI-001 | 4-Morpholinoaniline | 1-Benzylpiperazine | Phenyl | 45 | 150 |
| KI-002 | 4-Morpholinoaniline | 1-Benzylpiperazine | 3-Aminophenyl | 42 | 75 |
| KI-003 | 4-Morpholinoaniline | 1-Benzylpiperazine | 3-Hydroxyphenyl | 48 | 90 |
| KI-004 | 3-Chloroaniline | 1-Benzylpiperazine | Phenyl | 51 | 250 |
| KI-005 | 4-Morpholinoaniline | Piperazine | 3-Aminophenyl | 38 | 120 |
| KI-006 | 4-Morpholinoaniline | 1-(2,6-dichlorobenzyl)piperazine | 3-Aminophenyl | 35 | 35 |
Visualizations
Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-1,4-dichlorophthalazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-1,4-dichlorophthalazine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound presents several challenges primarily due to its polyhalogenated and heterocyclic nature. The nitrogen atoms in the phthalazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2][3] Additionally, the presence of multiple reactive sites (one bromo and two chloro substituents) can lead to issues with selectivity and the formation of multiple products. The relative reactivity of the C-Br versus C-Cl bonds needs to be carefully managed to achieve the desired mono- or di-substituted product.[1][2]
Q2: Which halogen is expected to react first in the Suzuki coupling of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] Therefore, the carbon-bromine bond is significantly more reactive and is expected to undergo oxidative addition to the palladium catalyst preferentially over the carbon-chlorine bonds. This inherent difference in reactivity is the basis for achieving selective mono-arylation at the 6-position.
Q3: What are common side reactions observed in the Suzuki coupling of this substrate?
A3: Common side reactions include:
-
Dehalogenation: Replacement of a halogen with a hydrogen atom. This can be promoted by the presence of water, certain bases, or hydride sources in the reaction mixture.[1] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[1]
-
Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid coupling partner, which is often facilitated by excess water or base.[4][5] Using more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[4]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two phthalazine molecules. This can be more prevalent if the catalytic cycle is slow or in the presence of oxygen.[4][6]
-
Double Coupling: Reaction at both the bromo and one or both of the chloro positions, leading to a mixture of products if mono-substitution is desired.
Q4: Can I achieve selective mono-arylation?
A4: Yes, selective mono-arylation at the more reactive 6-bromo position is achievable by carefully controlling the reaction conditions. Key factors include using a 1:1 stoichiometry of the phthalazine to the boronic acid derivative, carefully selecting the catalyst and ligand, and maintaining a moderate reaction temperature to favor the more facile C-Br bond activation.
Q5: Is it possible to perform a sequential, one-pot Suzuki coupling to introduce different aryl groups?
A5: Yes, a one-pot sequential Suzuki-Miyaura reaction is a viable strategy.[2][3] This would involve an initial coupling at the 6-bromo position under milder conditions, followed by the addition of a second, different boronic acid and potentially a change in reaction conditions (e.g., a more active catalyst or higher temperature) to facilitate coupling at one of the less reactive chloro positions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst system for the C-Br bond activation. 2. Catalyst inhibition by the phthalazine nitrogen. 3. Insufficient reaction temperature. 4. Ineffective base. 5. Poorly degassed reaction mixture leading to catalyst oxidation. | 1. Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for heteroaryl halides.[1][4] 2. Use bulky, electron-rich phosphine ligands to shield the palladium center and favor the catalytic cycle.[4] 3. Gradually increase the reaction temperature, for example, from 80 °C to 100 °C.[4][7] 4. Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices.[1][4] 5. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[4] |
| Significant Dehalogenation | 1. Presence of water or other proton sources. 2. Base is too strong or is a source of hydrides. 3. Sub-optimal solvent choice. | 1. Use anhydrous solvents and reagents if possible.[1] 2. Switch to a milder base such as K₂CO₃ or a phosphate base.[1] 3. Screen alternative solvents. Aprotic solvents like dioxane or toluene are common.[8] |
| Mixture of Mono- and Di-substituted Products | 1. Reaction temperature is too high, activating the C-Cl bond. 2. Extended reaction time. 3. Excess boronic acid used. | 1. Reduce the reaction temperature to increase selectivity for the C-Br bond.[7] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use a strict 1:1 or slightly less than 1 equivalent of the boronic acid relative to the phthalazine. |
| Protodeboronation of Boronic Acid | 1. Unstable boronic acid. 2. Base-catalyzed decomposition. 3. Presence of excess water. | 1. Use a more stable boronic acid derivative, such as a pinacol ester.[4] 2. Use the minimum effective amount of base. 3. Use anhydrous conditions or a solvent system with minimal water.[1] |
| Homocoupling of Boronic Acid | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Increase the temperature moderately. 2. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[4] 3. A change in ligand may be beneficial; for instance, bidentate ligands like dppf can sometimes suppress homocoupling.[9] |
Experimental Protocols
General Procedure for Mono-Arylation of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)[8][10]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[11]
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Summary of Reaction Parameters for Optimization
| Parameter | Variable | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be necessary for less reactive coupling partners.[12] |
| Base Equivalents | 1.5 - 3 eq. | Sufficient base is crucial for the transmetalation step.[12] |
| Temperature | 50 - 120 °C | Higher temperatures can increase reaction rates but may decrease selectivity.[7][12] |
| Solvent System | Toluene, Dioxane, THF, DMF, often with water | Solvent choice affects solubility and can influence catalyst activity.[8][10] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 6-Bromo-1,4-dichlorophthalazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 6-Bromo-1,4-dichlorophthalazine (CAS: 240400-95-7) reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a yellow solid.[1] Significant deviation from this color (e.g., greenish, orange, or brown hues) may indicate the presence of impurities.
Q2: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities are typically residual starting materials and partially chlorinated byproducts. By analogy with the synthesis of similar phthalazines, a primary impurity is the mono-substituted 6-Bromo-1-chloro-4-oxophthalazine (or its tautomer, 6-Bromo-1-chloro-4-hydroxyphthalazine).[2] This impurity arises from incomplete reaction or hydrolysis of the dichloro- product during workup and can be challenging to remove.[2]
Q3: Which purification techniques are most effective for this compound?
The choice of purification method depends on the impurity profile and the desired final purity. The two most common and effective methods are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the crude product is relatively clean.
-
Column Chromatography: The most versatile method for separating the target compound from a mixture of impurities, including those with similar polarity like the mono-chloro byproduct.[3][4]
Q4: How can I monitor the progress and success of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can confirm the removal of impurities after recrystallization. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the product spot and any impurity spots.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow.
Issue 1: The isolated product is an off-color solid (e.g., greenish, orange, or brown) after initial workup.
-
Probable Cause: Presence of residual reagents (like phosphorus oxychloride) or formation of colored side products. A greenish solid was observed in the synthesis of a related compound, 6-Bromo-4-chlorophthalazin-1(2H)-one, after the initial workup.[5]
-
Solution:
-
Aqueous Wash: Ensure the crude product, dissolved in an organic solvent like ethyl acetate, is thoroughly washed with a sodium bicarbonate solution and/or water to neutralize and remove acidic residues.[5]
-
Activated Carbon: If color persists after washing, consider treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon. Use this method cautiously as it can sometimes lead to product loss.
-
Proceed to Chromatography/Recrystallization: These methods are generally effective at removing colored impurities.
-
Issue 2: Poor separation between the product and a major impurity during column chromatography.
-
Probable Cause: The impurity has a polarity very similar to the product, which is characteristic of the mono-chloro-oxo-phthalazine byproduct.[2]
-
Solution:
-
Optimize Eluent System: Fine-tune the polarity of the mobile phase. Use shallow gradients or isocratic elution with a solvent system that provides the best separation on TLC. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).
-
Change Stationary Phase: Standard silica gel is acidic and may not be ideal. Consider using a different stationary phase, such as neutral alumina or a bonded-phase silica (e.g., diol or amino), to alter the separation selectivity.
-
Dry Column Vacuum Chromatography (DCVC): This technique can sometimes offer better resolution than traditional flash chromatography for difficult separations.
-
Issue 3: The product fails to crystallize during recrystallization.
-
Probable Cause: The crude product is too impure ("oiling out"), the solution is supersaturated, or the incorrect solvent is being used.
-
Solution:
-
Solvent Selection: Ensure the chosen solvent (or solvent pair) is appropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. By analogy with 1,4-dichlorophthalazine, tetrahydrofuran (THF) could be a suitable solvent.[2] Other options include toluene, ethyl acetate, or mixtures like ethanol/water.
-
Induce Crystallization: If the solution is clear at room temperature, try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure product, or cooling the solution further in an ice or dry ice bath.
-
Purify First: If the product "oils out," it is likely too impure for recrystallization. Perform column chromatography first to achieve partial purification, then recrystallize the enriched material.
-
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Final Purity | >98% (if initial purity is >90%) | >99% achievable |
| Typical Yield | Moderate to High (can have losses in mother liquor) | High (dependent on separation efficiency) |
| Primary Application | Final polishing step; removal of minor impurities | Purification of crude mixtures with multiple components |
| Solvent Consumption | Low to Moderate | High |
| Time Requirement | Short (hours) | Moderate to Long (several hours to a day) |
| Key Challenge | Finding a suitable solvent; product "oiling out" | Achieving separation of close-running impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add a potential solvent (e.g., THF, Toluene, Ethyl Acetate) dropwise. Heat the mixture. A good solvent will fully dissolve the solid when hot and allow crystals to form upon cooling.
-
Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purification using a silica gel column.[3][4]
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexanes/Ethyl Acetate) that gives the product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4] Add a thin layer of sand on top of the settled silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to begin elution. Collect fractions in an orderly manner (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
common side reactions with 6-Bromo-1,4-dichlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,4-dichlorophthalazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: The most prevalent side reaction is the hydrolysis of one or both chloro groups to form the corresponding phthalazinone derivatives. This is particularly common if there is residual moisture in the reaction mixture or if the reaction is worked up under aqueous basic conditions. Other potential side reactions include di-substitution when mono-substitution is desired, and reaction with nucleophilic solvents.
Q2: How can I minimize the formation of the hydrolyzed by-product, 6-Bromo-4-chlorophthalazin-1(2H)-one?
A2: To minimize hydrolysis, it is crucial to perform the reaction under strictly anhydrous conditions. This includes using anhydrous solvents, drying the starting materials, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, avoid prolonged exposure to aqueous basic conditions. If an aqueous work-up is necessary, it should be performed quickly and at a low temperature.
Q3: Is there a significant difference in reactivity between the two chloro groups on this compound?
A3: The two chloro groups at the 1 and 4 positions of the phthalazine ring are electronically distinct due to the presence of the bromo substituent on the benzene ring. However, for most nucleophilic substitution reactions, both chloro groups are highly activated and can react. The relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Sequential displacement is often possible, allowing for the synthesis of differentially substituted phthalazines.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of the Reagent | Switch to a more nucleophilic reagent or use a stronger base to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity. |
| Insufficient Reaction Temperature | Increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMAc, or DMSO to enhance the rate of SNAr reactions. |
| Deactivated Catalyst (if applicable) | If a catalyst is used (e.g., in a cross-coupling reaction), ensure it is active and not poisoned by impurities. |
Issue 2: Formation of Di-substituted By-product in a Mono-substitution Reaction
| Possible Cause | Suggested Solution |
| Excess Nucleophile | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| High Reaction Temperature or Long Reaction Time | Perform the reaction at a lower temperature and monitor the progress carefully. Quench the reaction as soon as the desired mono-substituted product is formed. |
| High Concentration of Reactants | Run the reaction at a lower concentration to disfavor the second substitution step. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Hydrolysis of the Product | As mentioned in the FAQs, ensure anhydrous conditions during the reaction and a careful, non-basic aqueous work-up. Purification by column chromatography can help remove the hydrolyzed impurity. |
| Incomplete Chlorination of the Starting Material | If you synthesized the this compound yourself, ensure the chlorination step went to completion. The presence of 6-Bromo-4-chlorophthalazin-1(2H)-one in your starting material will lead to impurities. |
| Reaction with Solvent | Avoid nucleophilic solvents if they can compete with your primary nucleophile. For example, avoid using alcohols as solvents at high temperatures. |
Experimental Protocols
Key Experiment: Mono-substitution Reaction with an Amine Nucleophile
This protocol describes a general procedure for the nucleophilic aromatic substitution of one chloro group in this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.
-
Add the amine nucleophile, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 50-80 °C).
-
Once the starting material is consumed and the desired mono-substituted product is the major component, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-substituted product.
Visualizations
Caption: Signaling pathway for the SNAr reaction of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
solubility of 6-Bromo-1,4-dichlorophthalazine in organic solvents
Predictive Qualitative Solubility of 6-Bromo-1,4-dichlorophthalazine
The solubility of this compound can be predicted based on the principle of "like dissolves like." As a halogenated heterocyclic compound, it is expected to be sparingly soluble in polar protic solvents and more soluble in polar aprotic and non-polar organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The presence of nitrogen atoms allows for some hydrogen bonding, but the large, non-polar halogenated structure is likely to limit solubility in highly polar, protic solvents like water and lower alcohols. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polarizable C-Cl and C-Br bonds and the phthalazine ring system, leading to better solvation. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform | Moderate to High | The large, relatively non-polar surface area of the molecule suggests good solubility in non-polar and weakly polar solvents through London dispersion forces. Halogenated solvents like DCM and chloroform are often good solvents for halogenated compounds. |
| Ethers | Diethyl ether | Low to Moderate | While an ether, its polarity is lower than THF, which may result in slightly lower solubility. |
| Ketones | Acetone | Moderate | Acetone's polarity should allow for reasonable dissolution of the compound. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a rapid assessment of solubility in various solvents.
-
Preparation : Add approximately 1-2 mg of this compound to a small test tube.
-
Solvent Addition : Add 0.5 mL of the chosen organic solvent to the test tube.
-
Observation : Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Assessment :
-
Soluble : The compound completely dissolves.
-
Partially Soluble : A portion of the compound dissolves, but some solid remains.
-
Insoluble : The compound does not appear to dissolve.
-
-
Heating : If the compound is insoluble or partially soluble at room temperature, gently warm the mixture to observe any change in solubility. Note any recrystallization upon cooling.
Protocol for Quantitative Solubility Determination (Crystal-Clear Method)
This method determines the solubility of a compound in a specific solvent at a given temperature.
-
Sample Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration : Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution is saturated and has reached equilibrium. A magnetic stirrer or shaker bath is recommended.
-
Phase Separation : Allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the vial.
-
Sample Extraction : Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Solvent Evaporation : Transfer the extracted supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification : Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation : Calculate the solubility in units such as mg/mL or g/100mL.
Troubleshooting Guide & FAQs
Q1: The compound is not dissolving in a solvent where it is expected to be soluble. What should I do?
A1:
-
Increase Temperature: Gently warming the solvent can increase the rate of dissolution and the overall solubility. Be cautious, as some compounds can decompose at elevated temperatures.
-
Increase Agitation/Time: Ensure the mixture is being agitated vigorously and allow more time for equilibrium to be reached. Some compounds dissolve very slowly.
-
Check Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using a pure sample of this compound and high-purity solvents.
-
Particle Size: Grinding the compound to a finer powder will increase the surface area and can speed up dissolution.
Q2: The compound dissolves upon heating but precipitates out upon cooling. What does this indicate?
A2: This is a common characteristic of compounds that have higher solubility at elevated temperatures. This property is often exploited for recrystallization to purify the compound. If you need the compound to remain in solution at a lower temperature, you may be exceeding its solubility limit at that temperature.
Q3: I am observing a color change or the formation of a new precipitate over time. What could be happening?
A3: This could indicate that this compound is reacting with the solvent or degrading under the experimental conditions (e.g., exposure to light or heat). It is advisable to conduct solubility studies under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light if you suspect degradation. Consider analyzing the solution or precipitate by techniques like HPLC or NMR to identify any new species.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy. For example, if the compound has low solubility in a non-polar solvent, adding a small amount of a more polar co-solvent in which the compound is more soluble can significantly improve the overall solubility. You will need to determine the optimal ratio of the solvents experimentally.
Visualizations
Caption: Experimental workflow for quantitative solubility determination.
Caption: Troubleshooting guide for solubility issues.
preventing dehalogenation of 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 6-Bromo-1,4-dichlorophthalazine, with a primary focus on preventing undesired dehalogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when working with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the phthalazine core is replaced by a hydrogen atom. This leads to the formation of byproducts such as 1,4-dichlorophthalazine or 6-bromo-1-chlorophthalazine, reducing the yield of the desired functionalized product and complicating purification.
Q2: What are the common causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote dehalogenation in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination:
-
Catalyst Activity: Highly active palladium catalysts, while often desirable, can sometimes promote the formation of palladium-hydride species which are responsible for dehalogenation.
-
Hydride Sources: Solvents (e.g., alcohols, DMF), bases (e.g., amine bases), or even trace amounts of water can act as hydride donors.[1]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the competition between the desired cross-coupling and the dehalogenation pathway.
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation can become more prominent.
Q3: Which halogen is most likely to be removed from this compound?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 6-position is more susceptible to both the desired coupling and undesired dehalogenation compared to the C-Cl bonds at the 1 and 4 positions. Selective reaction at the C1 position over the C6 position has been observed in some dichlorophthalazine systems, suggesting that the electronic environment of the phthalazine core plays a significant role.
Q4: How does the reactivity of the chlorine atoms at the 1 and 4 positions differ?
A4: The chlorine atoms at the 1 and 4 positions of the phthalazine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The C1 position is generally more reactive towards nucleophilic attack than the C4 position. In palladium-catalyzed couplings, the relative reactivity can be influenced by the specific reaction conditions.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of dehalogenated byproduct (e.g., 1,4-dichlorophthalazine) observed by LC-MS or NMR.
-
Low yield of the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Quantitative Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized) | Product Yield | Dehalogenation (%) |
| Ligand | PPh₃ | SPhos | Increased | Decreased |
| Base | NaOEt in Ethanol | K₃PO₄ | Increased | Decreased |
| Solvent | DMF | Toluene or 1,4-Dioxane | Increased | Decreased |
| Temperature | 110 °C | 80-90 °C | Variable | Decreased |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol aims to minimize dehalogenation by employing a bulky ligand, a weaker inorganic base, and an aprotic solvent.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of dehalogenated starting material or product.
-
Complex reaction mixture with multiple byproducts.
Logical Relationship Diagram for Parameter Optimization:
Caption: Strategy for optimizing Buchwald-Hartwig amination.
Quantitative Data Summary: Base and Ligand Effects
| Base | Ligand | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| NaOtBu | P(o-tol)₃ | 110 | 45 | 30 |
| Cs₂CO₃ | Xantphos | 90 | 85 | <5 |
| K₂CO₃ | Josiphos | 90 | 82 | <5 |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol uses a milder base and a specialized ligand to favor C-N bond formation over dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Issue 3: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
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Formation of a mixture of products with substitution at C1, C4, and/or C6.
-
Difficulty in isolating the desired regioisomer.
Decision Tree for Selective SNAr:
Caption: Decision-making for selective nucleophilic substitution.
General Reactivity Principles:
-
C1-Cl vs. C4-Cl: The C1 position is generally more activated towards nucleophilic attack than the C4 position due to the electronic influence of the adjacent nitrogen atoms. Milder reaction conditions (lower temperature, less reactive nucleophile) will favor substitution at C1.
-
C6-Br: The C-Br bond is generally unreactive towards traditional SNAr reactions unless activated by strongly electron-withdrawing groups, which are not present at this position. Palladium-catalyzed cross-coupling is the preferred method for functionalization at C6.
Experimental Protocol: Selective Nucleophilic Substitution at C1
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a secondary amine or an alcohol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃ in DMF.
-
Add the nucleophile dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-substituted product at C1.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
References
Technical Support Center: 6-Bromo-1,4-dichlorophthalazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,4-dichlorophthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound?
A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the general reactivity order for aryl halides is I > Br > Cl. Therefore, the bromine atom at the 6-position is expected to be more reactive than the chlorine atoms at the 1- and 4-positions. For nucleophilic aromatic substitution (SNAr) reactions, the chlorine atoms at the 1- and 4-positions are activated by the adjacent nitrogen atoms and are generally more susceptible to substitution than the bromine atom on the benzene ring.
Q2: Which of the two chlorine atoms (at C1 or C4) is more reactive in nucleophilic aromatic substitution (SNAr)?
A2: The chlorine atom at the C1 position is generally considered more reactive towards nucleophiles than the chlorine at the C4 position. This is due to the electronic effects of the fused benzene ring and the nitrogen atoms within the phthalazine core. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Q3: What are some common solvents used for reactions with this compound?
A3: Common solvents include aprotic polar solvents like DMF and DMSO, ethers like dioxane and THF, and alcohols such as ethanol and isopropanol, particularly for nucleophilic substitution reactions. For Suzuki coupling reactions, a mixture of dioxane and water is frequently used.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be developed to distinguish between the starting material, intermediates, and the final product. LC-MS can also be a powerful tool for tracking the formation of the desired product and any byproducts.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Verify reaction completion using TLC or LC-MS before starting the workup. If the starting material remains, consider extending the reaction time or increasing the temperature. |
| Product is Water-Soluble | If your product has polar functional groups, it may have partitioned into the aqueous layer during extraction. Try back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with brine can also help to "salt out" the product. |
| Product Degradation | The workup conditions (e.g., strong acid or base wash) might be degrading your product. If product instability is suspected, use milder workup conditions, such as washing with saturated sodium bicarbonate instead of strong base, or water instead of acidic solutions. |
| Precipitation Loss | The product may have precipitated out during the workup and been inadvertently discarded. Check all filtered solids and precipitates for your desired product. |
Issue 2: Presence of Multiple Products in the Final Material
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | Both chlorine atoms (at C1 and C4) may have reacted, or a combination of chloro and bromo substitutions occurred. To favor mono-substitution in SNAr, use stoichiometric amounts of the nucleophile and lower reaction temperatures. For selective Suzuki coupling at the C6-bromo position, ensure a suitable palladium catalyst and conditions that favor C-Br activation over C-Cl are used. |
| Hydrolysis of Chloro Groups | The chloro groups can be hydrolyzed to hydroxyl groups (phthalazinones) if water is present in the reaction mixture, especially at elevated temperatures or under basic conditions. Ensure anhydrous reaction conditions if hydrolysis is a problem. The workup for synthesizing the parent 1,4-dichlorophthalazine often involves quenching with ice water, which can be a source of hydrolysis byproducts if the reaction to form the dichloro species is incomplete. |
| Unreacted Starting Material | If the reaction has not gone to completion, the starting material will contaminate the product. Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Purification by column chromatography is often necessary. |
| Side Reactions with the Nucleophile | If using an amine nucleophile, over-alkylation or reaction with other functional groups on the nucleophile can occur. Use protecting groups on the nucleophile if necessary. |
Issue 3: Difficulty in Removing Byproducts
| Possible Cause | Suggested Solution |
| Excess Amine Nucleophile | To remove unreacted amine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine will be protonated and partition into the aqueous layer. Alternatively, wash with a 10% aqueous copper sulfate solution; the amine will form a complex with the copper and move into the aqueous phase. |
| Palladium Catalyst Residues | After a Suzuki coupling, residual palladium catalyst can often be removed by filtration through a pad of Celite®. Specific scavengers can also be used. |
| Boronic Acid/Ester Residues | Boronic acid byproducts from a Suzuki coupling can sometimes be removed by washing the organic layer with a mild base or by repeated co-evaporation of the crude product with methanol to form the volatile trimethyl borate. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is adapted from procedures for analogous chlorophthalazine systems.
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile : Add the amine nucleophile (1 to 1.2 equivalents for mono-substitution). If the amine is a salt, a base such as triethylamine or potassium carbonate (2-3 equivalents) may be needed to liberate the free amine.
-
Reaction : Heat the reaction mixture to reflux (or a suitable temperature determined by scouting reactions) and monitor by TLC. Reactions can take several hours to complete.
-
Quenching and Isolation : Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
Aqueous Workup : If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Washing : Wash the organic layer sequentially with water and then brine. If excess amine is a concern, a wash with dilute HCl can be performed before the water wash.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol is based on a procedure for the structurally similar 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Reaction Setup : To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2 equivalents).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes reaction data from literature for analogous phthalazine systems, which can serve as a reference.
| Starting Material | Reagent | Product | Solvent | Yield | Reference |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Hydrazine hydrate | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Ethanol | 71% | --INVALID-LINK--[2] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium azide | Tetrazolo[5,1-a]phthalazine derivative | Acetic Acid | 63% | --INVALID-LINK--[2] |
| 1-Chloro-4-(phenylsulfanylmethyl)phthalazine | Substituted anilines | 1-Anilino-4-(phenylsulfanylmethyl)phthalazine derivatives | Isopropanol | 75-88% | --INVALID-LINK--[3] |
| 1-Chloro-4-(3,4-difluorophenylsulfanylmethyl)phthalazine | Hydrazine hydrate | 1-Hydrazino-4-(3,4-difluorophenylsulfanylmethyl)phthalazine | Ethanol | 90-96% | --INVALID-LINK--[3] |
Visualizations
Experimental Workflow for SNAr Reactions
References
Technical Support Center: Monitoring 6-Bromo-1,4-dichlorophthalazine Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 6-Bromo-1,4-dichlorophthalazine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature for similar phthalazine derivatives, ratios such as ethyl acetate/petroleum ether (1:5), (1:1), (2:1), or (3:1) are effective.[1][2] The optimal ratio will depend on the specific reactants and products in your reaction mixture.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
Due to its aromatic and conjugated structure, this compound is expected to be UV active. Visualization under a UV lamp (254 nm) is the most common and non-destructive first step.[1] If the compounds do not visualize well under UV light or if further confirmation is needed, various chemical stains can be employed.
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
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Sample Overload: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.
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Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your developing solvent can help.
-
Compound Degradation: The compound may be degrading on the silica plate. This is less common but can be tested by performing a 2D TLC.
Q4: I don't see any spots on my TLC plate after development. What should I do?
If you don't see any spots, consider the following:
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Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
-
Volatility: The compound might be volatile and evaporated from the plate.
-
Visualization Method: If you are only using a UV lamp, your compound might not be UV active. Try using a chemical stain.
-
Reaction Failure: It is possible the reaction has not proceeded, or the desired product was not formed.
Q5: How do I use TLC to determine if my reaction is complete?
To monitor a reaction, spot three lanes on your TLC plate: your starting material, your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on top of each other. As the reaction progresses, you should see the spot corresponding to your starting material diminish in the reaction mixture lane, while a new spot for your product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are too high (Rf > 0.8) or at the solvent front | The developing solvent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., use more hexane and less ethyl acetate). |
| Spots are too low (Rf < 0.2) or on the baseline | The developing solvent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., use less hexane and more ethyl acetate). |
| Spots are elongated or "comet-shaped" | 1. Sample is too concentrated. 2. The TLC plate was developed in a chamber that was not saturated with solvent vapor. | 1. Dilute the sample before spotting. 2. Place a piece of filter paper in the developing chamber, wet it with the solvent, and allow the chamber to sit for a few minutes before running the plate to ensure the atmosphere is saturated. |
| Spots are not round | The spotting technique needs improvement. The tip of the spotter might be jagged or the silica may have been disturbed. | Ensure you are using a fine capillary spotter and apply the sample gently without gouging the silica layer. |
| Uneven solvent front | The bottom of the TLC plate is not level in the developing chamber, or the plate is touching the side of the chamber. | Make sure the plate is placed evenly in the chamber and is not in contact with the chamber walls or the filter paper wick. |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try solvents with different polarities or different types of intermolecular interactions (e.g., dichloromethane, toluene, or adding a small amount of methanol). |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the origin line for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
-
Prepare the Samples:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Take a small aliquot of your reaction mixture and, if necessary, dilute it with a volatile solvent.
-
-
Spot the TLC Plate:
-
Using a fine capillary tube, spot a small amount of the starting material solution onto the "SM" mark.
-
Spot the starting material on the "Co" mark. Let it dry, then spot the reaction mixture directly on top of it.
-
Spot the reaction mixture on the "RM" mark.
-
Ensure the spots are small and concentrated.
-
-
Develop the TLC Plate:
-
Prepare your chosen developing solvent system (e.g., ethyl acetate/petroleum ether).
-
Pour a small amount (0.5-1 cm depth) of the solvent into a developing chamber.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle the visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Compare the lanes to assess the progress of the reaction. The disappearance of the starting material spot in the "RM" lane indicates the reaction is proceeding.
-
Data Presentation
Suggested TLC Solvent Systems for Phthalazine Derivatives
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Petroleum Ether | 1:5 | Low | Good starting point for less polar products.[2] |
| Ethyl Acetate / Petroleum Ether | 1:1 | Medium | A versatile system for many phthalazine derivatives.[1] |
| Ethyl Acetate / Petroleum Ether | 2:1 | Medium-High | Suitable for more polar products.[1] |
| Ethyl Acetate / Petroleum Ether | 3:1 | High | Use for highly polar products.[2] |
Note: The optimal solvent system may vary depending on the specific substituents on the phthalazine core.
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromo-1,4-dichlorophthalazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-bromo-1,4-dichlorophthalazine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield of this compound during the dichlorination step.
Potential Causes & Solutions:
-
Incomplete Reaction: The dichlorination of the precursor, likely 6-bromophthalazine-1,4-dione, may be incomplete.
-
Solution: Increase the reaction time or temperature. Ensure the complete exclusion of moisture, as water can quench the chlorinating agent.
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Inefficient Chlorinating Agent: The activity of the chlorinating agent (e.g., POCl₃, PCl₅) may be compromised.
-
Solution: Use a freshly opened or purified batch of the chlorinating agent. Consider using a combination of reagents, such as PCl₅ in POCl₃, which can be more effective.[1]
-
Question 2: Formation of significant side products, such as mono-chlorinated or hydrolyzed species.
Potential Causes & Solutions:
-
Presence of Water: Residual moisture in the reaction mixture can lead to the formation of 6-bromo-1-chloro-4-hydroxyphthalazine.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Chlorinating Agent: A stoichiometric deficiency of the chlorinating agent can result in incomplete conversion to the dichloro product.
-
Solution: Use a larger excess of the chlorinating agent. A significant excess of phosphorus pentachloride is often used to ensure complete conversion.[1]
-
-
Reaction Temperature: The reaction temperature might not be optimal, favoring the formation of side products.
-
Solution: Optimize the reaction temperature. A gradual increase in temperature may be necessary to drive the reaction to completion while minimizing side reactions.
-
Question 3: Difficulty in purifying the final this compound product.
Potential Causes & Solutions:
-
Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
-
-
Product Instability: The product may be unstable on silica gel.
-
Solution: Minimize the time the product is on the column. Consider alternative purification methods like recrystallization from a suitable solvent system (e.g., tetrahydrofuran).[1]
-
-
Residual Reagents: Leftover chlorinating agents or their byproducts can contaminate the product.
-
Solution: After the reaction, carefully quench any remaining chlorinating agent (e.g., by pouring the reaction mixture onto ice). Thoroughly wash the crude product during workup to remove water-soluble byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 4-bromophthalic acid or its anhydride, which can be converted to 6-bromophthalhydrazide and subsequently oxidized to 6-bromophthalazine-1,4-dione.
Q2: What are the typical reaction conditions for the dichlorination step?
The dichlorination is often carried out by heating the corresponding dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically performed at elevated temperatures, for instance, by heating in an oil bath at 140-150°C for several hours.[1]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Chlorinating agents like POCl₃ and PCl₅ are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Data Presentation
Table 1: Optimization of Dichlorination Reaction Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (5 eq) | None | 110 | 4 | 65 |
| 2 | PCl₅ (3 eq) | POCl₃ | 140-150 | 4 | 85[1] |
| 3 | SOCl₂ (10 eq) | DMF (cat.) | 80 | 6 | 50 |
| 4 | PCl₅ (5 eq) | CBr₄ | 130 | 6 | 78[1] |
Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on analogous syntheses of 1,4-dichlorophthalazines.[1]
Materials:
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6-Bromophthalazine-1,4-dione
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Phosphorus pentachloride (PCl₅)
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Phosphorus oxychloride (POCl₃) (optional, as solvent)
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Methylene chloride
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Diethyl ether
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Ice
Procedure:
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In a pressure-resistant flask equipped with a magnetic stirrer, combine 6-bromophthalazine-1,4-dione (0.1 mol) and phosphorus pentachloride (0.3 mol).
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Heat the mixture in an oil bath at 140-150°C for 4 hours with continuous stirring.
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Allow the reaction mixture to cool to room temperature.
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Carefully pour the cooled mixture onto crushed ice with vigorous stirring in a fume hood.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Dry the crude product under vacuum.
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For purification, dissolve the crude solid in methylene chloride, treat with activated charcoal, and filter.
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Concentrate the filtrate until a thick paste is formed.
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Add diethyl ether to precipitate the purified product.
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Collect the white crystalline product by filtration and dry under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Improving Yield in 6-Bromo-1,4-dichlorophthalazine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,4-dichlorophthalazine in palladium-catalyzed cross-coupling reactions. The following information is designed to help you diagnose and resolve common issues to improve reaction yields and purity.
Understanding Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. For this compound, this inherent difference in reactivity allows for selective functionalization. The C-Br bond at the 6-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bonds at the 1- and 4-positions. This typically allows for selective coupling at the C-6 position while leaving the chloro substituents intact for potential subsequent transformations. For dihalopyridazines, it has been observed that 1,6-dichlorophthalazine undergoes selective Suzuki-Miyaura coupling at the C1 position.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. The most common issues include:
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Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
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Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific heterocyclic substrate.
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Ineffective Base: The base may be too weak, have poor solubility, or be incompatible with other reagents.
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Oxygen Contamination: Dissolved oxygen can deactivate the palladium catalyst.
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Poor Substrate/Reagent Quality: Degradation of the boronic acid/ester or the purity of other reagents can inhibit the reaction.
Q2: I am seeing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To minimize it:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
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Use of a Pd(0) Source: Employing a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
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Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling.
Q3: Dehalogenation of the starting material is a major side product in my Buchwald-Hartwig amination. What can I do to reduce it?
A3: Dehalogenation (replacement of the bromine with a hydrogen) can occur after oxidative addition. To mitigate this:
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Ligand Choice: Use a less sterically hindered ligand.
-
Optimize Base and Temperature: A less aggressive base or a lower reaction temperature might reduce this side reaction.[2]
-
Avoid Hydride Sources: Some reagents can act as hydride sources. Evaluate your solvent and other additives.
Q4: Which position on the this compound is most likely to react first in a cross-coupling reaction?
A4: Based on the general reactivity of aryl halides (Br > Cl), the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to occur selectively at the C-6 position (C-Br bond). The chloro substituents at the C-1 and C-4 positions are less reactive under typical conditions for coupling with aryl bromides.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Switch to a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or use a more active pre-catalyst/ligand system (e.g., a Buchwald ligand pre-catalyst). |
| Poor Ligand Choice | For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or dppf are often effective. Screen a panel of ligands to find the optimal one for your specific coupling partners. |
| Ineffective Base | Use a stronger base such as K₃PO₄ or Cs₂CO₃, which often perform well with heteroaryl halides. Ensure the base is finely powdered and dry. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or KF can be tested. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also help. |
| Poor Solubility | Use a higher boiling point solvent like dioxane, DMF, or toluene to improve the solubility of the starting materials. A co-solvent system (e.g., toluene/water) may also be beneficial. |
Buchwald-Hartwig Amination: Low Yield or Side Products
| Potential Cause | Recommended Solution |
| Low Catalyst Activity | Employ a pre-catalyst like a G3 or G4 palladacycle which readily forms the active LPd(0) species.[2] Bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective for challenging substrates.[2] |
| Incorrect Base | Strong, non-nucleophilic bases with good solubility are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened. |
| Reductive Dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature.[2] |
| Reaction at N-H of a Heterocyclic Amine | If your amine coupling partner has a reactive N-H group (e.g., indole, pyrazole), consider protecting it before the coupling reaction. |
| Poor Amine Nucleophilicity | For less nucleophilic amines, a more electron-rich ligand and a stronger base may be required to facilitate the C-N bond formation. |
Quantitative Data
The following tables provide illustrative data for typical conditions used in Suzuki-Miyaura and Buchwald-Hartwig reactions with similar bromo-substituted N-heterocycles. These should be used as a starting point for optimization with this compound.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | ~92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | ~78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~80 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2) | THF | 65 | 12-24 | ~85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2) | THF | 65 | 12-24 | ~90 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | ~88 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
stability of 6-Bromo-1,4-dichlorophthalazine under reaction conditions
Welcome to the Technical Support Center for 6-Bromo-1,4-dichlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the information provided herein is based on established principles of organic chemistry and data from analogous halogenated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and incompatible materials.
Q2: What are the known incompatibilities for this compound?
A2: While specific incompatibility data is not detailed, as a general precaution for halogenated heterocycles, avoid strong oxidizing agents, strong bases, and highly nucleophilic reagents during storage. Reactions with these types of reagents should be conducted under controlled experimental conditions.
Q3: What are the primary reaction types where the stability of this compound is a critical factor?
A3: The stability of this compound is most critical in two primary types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the phthalazine ring are susceptible to displacement by nucleophiles. The stability of the starting material and the potential for side reactions are key considerations.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The bromine atom is a reactive site for cross-coupling reactions. The stability of the molecule under the reaction conditions (e.g., presence of a base, elevated temperatures) is crucial for achieving high yields and minimizing byproducts.[2][3]
Q4: What is the expected regioselectivity in reactions involving this compound?
A4: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the carbon-bromine bond is generally more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 6-position.[2] In nucleophilic aromatic substitution reactions, the chlorine atoms at the 1 and 4-positions are the primary sites of reaction. The relative reactivity of these two positions can be influenced by the nature of the nucleophile and the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. |
| Inappropriate Ligand | For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[4] |
| Insufficient Base Activity | Ensure the base is anhydrous if required by the protocol. Consider using a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different base/solvent combination. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water may be necessary. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, monitoring for decomposition of the starting material or product. |
Issue 2: Formation of Side Products in Suzuki-Miyaura Coupling
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] |
| Dehalogenation (Bromo Group Replaced by Hydrogen) | Presence of a hydride source. | Use anhydrous solvents and ensure the base is not a source of hydrides.[4] |
| Protodeborylation of Boronic Acid | Presence of water and/or acidic conditions. | Use anhydrous conditions if possible, or minimize the amount of water. Use a less acidic boronic ester if the acid is unstable. |
Issue 3: Low Yield or Multiple Products in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | Use a stronger nucleophile or increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Di-substitution | If mono-substitution is desired, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and control the reaction time and temperature carefully. |
| Solvent Effects | The choice of solvent can significantly impact SNAr reactions. Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can solvate the intermediate and accelerate the reaction.[5] |
| Base Incompatibility | Ensure the base used is compatible with the substrate and nucleophile and does not lead to unwanted side reactions. |
Data Presentation
| Parameter | General Information and Recommendations |
| Thermal Stability | Expected to be relatively stable at temperatures commonly used for Suzuki and SNAr reactions (up to ~120 °C). At higher temperatures, thermal decomposition may occur, potentially leading to the formation of brominated and chlorinated byproducts.[6][7] |
| Hydrolytic Stability | The chloro groups are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. This can lead to the formation of the corresponding phthalazinone derivatives. |
| Photostability | Halogenated aromatic compounds can be susceptible to photodegradation. It is advisable to protect the compound and its reaction mixtures from direct light, especially UV light, to prevent potential dehalogenation or other photochemical reactions. |
| pH Stability | Stable under neutral and mildly acidic conditions. In strong acidic or basic media, degradation via hydrolysis of the chloro groups is possible. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for reactions with this compound. Note: These protocols may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an amine, 1.1 eq. for mono-substitution) followed by a non-nucleophilic base (e.g., DIEA or K₂CO₃, 2.0 eq.) if required.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5]
Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Logical relationship diagram for troubleshooting common reaction issues.
References
Validation & Comparative
Comparative Reactivity Analysis of 6-Bromo-1,4-dichlorophthalazine and Related Analogues in Nucleophilic Aromatic Substitution
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 6-Bromo-1,4-dichlorophthalazine against other phthalazine derivatives has been published today. This guide is tailored for researchers, scientists, and drug development professionals, providing a theoretical and practical framework for anticipating the chemical behavior of these important heterocyclic compounds in nucleophilic aromatic substitution (SNAr) reactions.
The phthalazine core is a prevalent scaffold in medicinal chemistry, and understanding the influence of various substituents on its reactivity is crucial for the rational design of novel therapeutic agents. This guide focuses on the electronic effects of substituents on the phthalazine ring, offering a semi-quantitative comparison based on established principles of physical organic chemistry.
Theoretical Reactivity Comparison
The primary mode of reaction for 1,4-dichlorophthalazines with nucleophiles is nucleophilic aromatic substitution (SNAr). The rate of this reaction is highly dependent on the electronic properties of the phthalazine ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby increasing the rate of nucleophilic attack.
To semi-quantitatively compare the reactivity of this compound with its parent compound, 1,4-dichlorophthalazine, we can examine the electronic effects of the bromo substituent at the 6-position. The Hammett constant (σ) is a measure of the electronic effect of a substituent on a benzene ring. For a substituent in the para position (analogous to the 6-position in the phthalazine system relative to the reacting C4-Cl bond), a positive σ value indicates an electron-withdrawing effect, which accelerates SNAr reactions.
Both chloro and bromo substituents are electron-withdrawing through their inductive effect (-I) and electron-donating through resonance (+M). However, for halogens, the inductive effect is generally considered to be stronger.
Based on established Hammett constants, the σp values for chloro and bromo substituents are identical.
| Compound | Relevant Substituent (at C6) | Hammett Constant (σp) | Predicted Relative Reactivity (SNAr at C4) |
| 1,4-Dichlorophthalazine | Hydrogen (reference) | 0.00 | Baseline |
| This compound | Bromo | +0.23 | Increased |
| 6-Chloro-1,4-dichlorophthalazine | Chloro | +0.23 | Increased |
The positive Hammett constant for the bromo group (+0.23) indicates its electron-withdrawing nature, which is expected to increase the reactivity of the phthalazine ring towards nucleophilic attack compared to the unsubstituted 1,4-dichlorophthalazine. Therefore, this compound is predicted to be more reactive than 1,4-dichlorophthalazine in SNAr reactions. Given that the Hammett constants for para-bromo and para-chloro substituents are identical, it is anticipated that this compound and 6-Chloro-1,4-dichlorophthalazine will exhibit comparable reactivities.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving a dichlorophthalazine derivative and an amine. This protocol can be adapted for comparative studies between this compound and other phthalazine analogues.
Synthesis of a 4-(Arylamino)-1-chloro-6-bromophthalazine Derivative
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Anhydrous solvent (e.g., Acetonitrile or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.0-1.2 equivalents) followed by the base (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific reactants and solvent used.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed (e.g., triethylamine hydrochloride), remove it by filtration. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(arylamino)-1-chloro-6-bromophthalazine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.
Figure 2: A typical experimental workflow for the synthesis of a substituted phthalazine derivative via nucleophilic substitution.
This guide provides a foundational understanding for researchers to better predict and utilize the reactivity of this compound in their synthetic endeavors. The provided theoretical comparison and experimental protocol serve as a valuable resource for the efficient development of novel phthalazine-based compounds.
The Rising Potential of 6-Bromo-1,4-dichlorophthalazine Derivatives in Cancer Therapy: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, phthalazine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the biological activity of 6-Bromo-1,4-dichlorophthalazine derivatives against other phthalazine-based compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The core structure of this compound serves as a versatile scaffold for the development of potent anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Comparative Analysis of Anticancer Activity
While specific biological data for this compound as a standalone agent is not extensively available in the public domain, its structural features suggest significant potential as a precursor for highly active derivatives. The bromine atom at the 6-position and chlorine atoms at the 1 and 4 positions provide reactive sites for the introduction of various pharmacophores, influencing the compound's overall bioactivity.
This guide presents a comparative analysis of various 1,4-disubstituted and triazolo[3,4-a]phthalazine derivatives, offering insights into the structure-activity relationships (SAR) that could be extrapolated to novel derivatives of this compound. The data is compiled from several key studies investigating the anticancer effects of these compounds against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of Phthalazine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12 | 1-anilino-4-(arylsulfanylmethyl)phthalazine | HCT-116 (Colon) | < 10 | Cisplatin | ~20 |
| Compound 13 | 1-anilino-4-(arylsulfanylmethyl)phthalazine | MCF-7 (Breast) | < 10 | Cisplatin | ~25 |
| Compound 6o | triazolo[3,4-a]phthalazine | HCT-116 (Colon) | 7 ± 0.06 | Sorafenib | 5.47 ± 0.3 |
| Compound 6o | triazolo[3,4-a]phthalazine | MCF-7 (Breast) | 16.98 ± 0.15 | Sorafenib | 7.26 ± 0.3 |
| Compound 7a | Phthalazine derivative | HCT-116 (Colon) | 6.04 ± 0.30 | Sorafenib | 5.47 ± 0.3 |
| Compound 7a | Phthalazine derivative | MCF-7 (Breast) | 8.8 ± 0.45 | Sorafenib | 7.26 ± 0.3 |
| Compound 7b | biarylurea phthalazine | NCI-60 Panel | GI50: 0.15 - 8.41 | - | - |
| Compound 13c | biarylurea phthalazine | NCI-60 Panel | GI50: 0.15 - 8.41 | - | - |
| Compound 16a | vatalanib analogue | NCI-60 Panel | GI50: 0.15 - 8.41 | - | - |
IC50/GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is sourced from multiple studies for comparative purposes.[1][2][3][4]
The data clearly indicates that strategic substitutions on the phthalazine core can lead to compounds with potent anticancer activity, in some cases exceeding that of established chemotherapy drugs like cisplatin and approaching the efficacy of targeted therapies like sorafenib.[1][2][4] The biarylurea and vatalanib-like phthalazine derivatives, in particular, have demonstrated broad-spectrum anti-proliferative activity against a wide range of cancer cell lines.[3]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
A significant number of phthalazine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By blocking the VEGFR-2 signaling pathway, these compounds can effectively starve tumors of their blood supply, leading to apoptosis and a reduction in tumor size.
Table 2: Comparative VEGFR-2 Inhibitory Activity
| Compound ID | Derivative Class | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| Compound 7a | Phthalazine derivative | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 |
| Compound 7b | Phthalazine derivative | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 |
| Compound 12b | biarylurea phthalazine | 4.4 | - | - |
| Compound 12c | biarylurea phthalazine | 2.7 | - | - |
| Compound 13c | biarylurea phthalazine | 2.5 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of VEGFR-2 kinase activity.[3][4]
The data highlights that phthalazine derivatives can be potent inhibitors of VEGFR-2, with some compounds exhibiting inhibitory activity comparable to the multi-kinase inhibitor, sorafenib.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Phthalazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the phthalazine derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
VEGFR-2 Kinase Assay
This assay is used to determine the in vitro inhibitory activity of the compounds against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Phthalazine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of VEGFR-2 inhibition and determine the IC50 values.
Below is a workflow diagram for a typical in vitro anticancer drug screening process.
Caption: In Vitro Anticancer Drug Screening Workflow.
Conclusion and Future Directions
The presented data underscores the significant potential of phthalazine derivatives as a versatile scaffold for the development of novel anticancer agents. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, leading to compounds with high potency and selectivity. While direct experimental data on this compound is limited, its chemical structure suggests it is an excellent starting point for the synthesis of a new generation of VEGFR-2 inhibitors. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to fully explore their therapeutic potential in the fight against cancer. Further in vivo studies will also be crucial to validate the efficacy and safety of these promising compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phthalazine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. While specific research on 6-Bromo-1,4-dichlorophthalazine analogs is limited, extensive structure-activity relationship (SAR) studies on various 1,4-disubstituted phthalazine derivatives have provided valuable insights for the development of novel anti-cancer agents. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols.
Quantitative Data Summary: Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of various series of phthalazine derivatives against the VEGFR-2 enzyme and different human cancer cell lines. These compounds are categorized based on their structural features to facilitate comparison.
Table 1: VEGFR-2 Inhibitory Activity of Triazolo[3,4-a]phthalazine Derivatives
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | (Reference Drug) | 0.10 ± 0.02 | [1][2] |
| 7a | 4-phenyl, N-substituted amine | 0.11 ± 0.01 | [2] |
| 7b | 4-phenyl, N-substituted amine | 0.31 ± 0.03 | [2] |
| 8b | 4-phenyl, N-substituted amine | 0.91 ± 0.08 | [2] |
| 8c | 4-phenyl, N-substituted amine | 0.72 ± 0.08 | [2] |
| 6d | Varied substitutions | 0.28 ± 0.03 | [1] |
| 6m | Varied substitutions | 0.15 ± 0.02 | [1] |
| 6o | Varied substitutions | 0.10 ± 0.01 | [1] |
| 9b | Fused triazolo system | 0.38 ± 0.04 | [1] |
Table 2: Cytotoxic Activity of Triazolo[3,4-a]phthalazine Derivatives
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Sorafenib | 5.47 ± 0.3 | 7.26 ± 0.3 | [2] |
| 7a | 6.04 ± 0.30 | 8.8 ± 0.45 | [2] |
| 7b | 13.22 ± 0.22 | 17.9 ± 0.50 | [2] |
| 8b | 35 ± 0.45 | 44.3 ± 0.49 | [2] |
| 8c | 18 ± 0.20 | 25.2 ± 0.55 | [2] |
| 6d | 15 ± 0.14 | - | [1] |
| 6m | 13 ± 0.11 | - | [1] |
| 6o | 7 ± 0.06 | - | [1] |
| 9b | 23 ± 0.22 | - | [1] |
Table 3: Biological Activity of N-substituted-4-phenylphthalazin-1-amine Derivatives
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Sorafenib | 0.10 | 5.47 | 9.18 | 7.26 | [3] |
| 7a | 0.11 | - | - | - | [3] |
| 7c | 0.17 | - | - | - | [3] |
| 7d | 0.14 | - | - | - | [3] |
| 7f | 0.08 | 4.83 | 3.97 | 4.58 | [3] |
| 7g | 0.23 | - | - | - | [3] |
| 8c | 0.10 | - | - | - | [3] |
Table 4: Biological Activity of other Phthalazine Scaffolds
| Compound | Cancer Cell Lines | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 2g | MCF-7 / HepG2 | 0.15 / 0.12 | 0.148 | [4] |
| 3a | MCF-7 / HepG2 | - | 0.375 | [4] |
| 3c | MCF-7 / HepG2 | - | 0.892 | [4] |
| 4a | MCF-7 / HepG2 | 0.18 / 0.09 | 0.196 | [4] |
| 5a | MCF-7 / HepG2 | - | 0.548 | [4] |
| 5b | MCF-7 / HepG2 | - | 0.331 | [4] |
| 7a (from another series) | A549 / HT-29 / MDA-MB-231 | 3.79 / 2.32 / 0.00084 | - | [5][6] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.[7]
-
Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A luminescence-based detection method is commonly employed.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates (white, solid bottom)
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[8]
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[7]
-
Include positive controls (enzyme without inhibitor) and blank controls (without enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (ELISA reader)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[9]
-
Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Signaling Pathway, Workflows, and SAR
The following diagrams, created using the DOT language, visualize key aspects of the research and development of phthalazine-based kinase inhibitors.
Caption: VEGFR-2 signaling pathway and the point of inhibition by phthalazine analogs.
Caption: General experimental workflow for the evaluation of phthalazine inhibitors.
Caption: Key structure-activity relationships for phthalazine-based VEGFR-2 inhibitors.
Structure-Activity Relationship (SAR) Insights and Conclusion
Based on the comparative data from various studies, several key SAR trends can be identified for phthalazine-based kinase inhibitors:
-
The 1-Position: The nature of the substituent at the 1-position of the phthalazine core is critical for activity. Both anilino-phthalazines and fused triazolo-phthalazines have yielded highly potent compounds.[1][2][3]
-
The 4-Position: The 4-position is a key point for introducing diversity and modulating the physicochemical properties of the compounds. Phenyl and substituted amine moieties are common at this position.
-
Terminal Phenyl Ring Substitution: For anilino-phthalazine derivatives, substitutions on the terminal phenyl ring significantly impact potency. Mimicking the substitution pattern of Sorafenib, with groups like 4-chloro-3-(trifluoromethyl)phenyl, often leads to enhanced inhibitory activity against both VEGFR-2 and cancer cell lines.[3]
-
Fused Ring Systems: The fusion of a triazole ring to the phthalazine core, creating a triazolo[3,4-a]phthalazine system, is a successful strategy for developing potent VEGFR-2 inhibitors. Several compounds from this class exhibit inhibitory activity comparable or superior to Sorafenib.[1][2]
-
Impact of Specific Moieties: The introduction of specific chemical groups can drastically improve activity. For instance, compound 7f with a terminal thiourea moiety demonstrated potent VEGFR-2 inhibition (IC50 = 0.08 µM) and broad-spectrum cytotoxicity.[3] Similarly, compound 7a from a different series showed exceptional potency against the MDA-MB-231 breast cancer cell line (IC50 = 0.84 nM).[5][6]
References
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 6-Bromo-1,4-dichlorophthalazine: A Versatile Intermediate in Complex Synthesis
Introduction
6-Bromo-1,4-dichlorophthalazine (CAS: 240400-95-7) is a tri-halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1][2] Its strategic arrangement of three halogen atoms with distinct chemical reactivities makes it an exceptionally versatile scaffold for constructing complex molecular architectures. This guide provides an objective comparison of its synthetic performance against other common intermediates, supported by experimental data and detailed protocols, to validate its role in modern drug discovery and development, particularly in the synthesis of targeted therapies like PARP inhibitors.[3][4][5]
The Core Advantage: Regioselective Reactivity
The primary value of this compound lies in its capacity for sequential, regioselective functionalization. The molecule possesses three reactive sites:
-
C1 and C4 Chlorine Atoms: These positions are electron-deficient and are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C1 position is generally more reactive than the one at C4.
-
C6 Bromine Atom: This position is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This differential reactivity allows chemists to introduce different functionalities at each position in a controlled, stepwise manner, enabling the efficient assembly of diverse and complex target molecules from a single, common intermediate.
Caption: Reactivity map of this compound.
Performance Comparison with Alternative Intermediates
To validate its utility, we compare this compound with its parent scaffold, 1,4-dichlorophthalazine, and another common dihalo-heterocycle, 2,5-dichloropyrazine, in the context of a typical Suzuki cross-coupling reaction. The C-Br bond is generally more reactive than a C-Cl bond in palladium-catalyzed couplings, often allowing for milder reaction conditions and higher yields.
| Intermediate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 6 | ~92% | [6] |
| 1,4-Dichlorophthalazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) | K₃PO₄ / Toluene | 110 | 18 | ~85% | [7] |
| 2,5-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 100 | 16 | ~81% | [8] |
Note: Data is representative of typical outcomes for these classes of reactions and may vary based on specific substrate and reagent batches.
The data illustrates that the bromo-substituted phthalazine achieves a higher yield in a significantly shorter time and under milder conditions compared to its chloro-analogs, reducing energy consumption and potential side reactions.
Application in PARP Inhibitor Synthesis
The phthalazine core is a well-established pharmacophore in oncology, most notably as the foundation for several Poly (ADP-ribose) polymerase (PARP) inhibitors.[9][10] These drugs function by inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9] this compound is an ideal starting point for analogs of inhibitors like Olaparib.
Caption: Role of PARP-1 in DNA repair and the mechanism of its inhibitors.
Experimental Protocols
The following protocols are representative procedures for the sequential functionalization of this compound.
Protocol 1: Selective Monosubstitution at C1
This procedure details the first nucleophilic substitution, typically with a primary or secondary amine.
-
Materials: this compound, desired amine (1.1 equiv.), Diisopropylethylamine (DIPEA, 2.0 equiv.), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in NMP in a round-bottom flask.
-
Add DIPEA (2.0 equiv.) followed by the slow addition of the amine (1.1 equiv.) at room temperature.
-
Stir the reaction mixture at 40-50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 1-substituted-6-bromo-4-chlorophthalazine.
-
Protocol 2: Suzuki Coupling at C6
This protocol describes the subsequent cross-coupling reaction on the brominated position.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
-
Materials: 1-substituted-6-bromo-4-chlorophthalazine (from Protocol 1), arylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Potassium Carbonate (K₂CO₃, 2.5 equiv.), 1,4-Dioxane, and deionized water.
-
Procedure:
-
To a flask, add the phthalazine substrate (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction to 90-100 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Conclusion
This compound is a superior synthetic intermediate for complex, multi-functionalized molecules. Its key advantage of differential reactivity at three distinct positions enables controlled, sequential functionalization. As demonstrated by comparative data, its C-Br bond facilitates more efficient Suzuki couplings than the C-Cl bonds of alternative scaffolds. This combination of versatility and enhanced reactivity validates its widespread use in demanding synthetic campaigns, particularly in the development of high-value pharmaceutical agents.
References
- 1. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
- 2. rndmate.com [rndmate.com]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Analysis of 6-Bromo-1,4-dichlorophthalazine and its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic compounds is paramount. This guide provides a comparative spectroscopic analysis of 6-Bromo-1,4-dichlorophthalazine and its close analog, 1,4-dichlorophthalazine. Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from its unsubstituted chloro-analogue to provide a foundational understanding and predictive insights into its spectroscopic properties.
This comparative analysis is crucial for confirming molecular structures, identifying potential impurities, and establishing a baseline for future studies involving this class of halogenated phthalazine derivatives. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-dichlorophthalazine, which serves as a reference for the analysis of this compound. The predicted data for this compound is based on established principles of substituent effects in spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| 1,4-Dichlorophthalazine | ¹H NMR | CDCl₃ | 8.15-8.25 (m, 2H), 7.95-8.05 (m, 2H) |
| ¹³C NMR | CDCl₃ | 151.0, 134.5, 128.0, 127.5 | |
| This compound (Predicted) | ¹H NMR | CDCl₃ | ~8.3 (d), ~8.1 (d), ~7.9 (dd) |
| ¹³C NMR | CDCl₃ | ~150, ~137, ~130, ~129, ~128, ~125, ~120 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 1,4-Dichlorophthalazine | FTIR | Mull | ~1600-1450 (C=C, C=N stretching), ~1200-1000 (C-N stretching), ~800-600 (C-Cl stretching)[1] |
| This compound (Predicted) | FTIR | Solid | ~1580-1430 (C=C, C=N stretching), ~1180-980 (C-N stretching), ~780-580 (C-Cl stretching), ~600-500 (C-Br stretching) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M]+ | Key Fragmentation Peaks (m/z) |
| 1,4-Dichlorophthalazine | GC-MS (EI) | 198 | 200 ([M+2]+), 170, 163, 128[1] |
| This compound | Predicted (EI) | 276 | 278 ([M+2]+), 280 ([M+4]+), 197, 162 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 1,4-Dichlorophthalazine (Analog) | Not Specified | Not Specified | Not Specified |
| This compound (Predicted) | Ethanol | ~230, ~280, ~320 | Not Predicted |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2][3] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of halogenated organic compounds.[4][5] The sample is injected into the GC, where it is vaporized and separated from impurities. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.[6][7] The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.[6][7] A cuvette containing the pure solvent is used as a reference.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized phthalazine derivative.
References
- 1. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
A Comparative Study of Bromo-Substituted Dichlorophthalazines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of bromo-substituted dichlorophthalazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of bromine atoms into the dichlorophthalazine scaffold can modulate the physicochemical properties and biological activity of the parent molecule, offering opportunities for the development of novel therapeutic agents. This document provides a summary of synthetic methodologies, comparative physicochemical and biological data, and detailed experimental protocols to assist researchers in the design and evaluation of new phthalazine-based drug candidates.
Comparative Data of Bromo-Substituted Dichlorophthalazine Isomers
The following tables summarize key quantitative data for representative isomers of bromo-substituted dichlorophthalazines. It is important to note that while data for some isomers is available, other values are predicted based on known chemical principles and data from analogous compounds due to the limited availability of direct comparative studies.
Table 1: Physicochemical Properties of Bromo-Dichlorophthalazine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted logP |
| 6-Bromo-1,4-dichlorophthalazine | C₈H₃BrCl₂N₂ | 277.93 | 175-180 | 3.5 |
| 5-Bromo-1,4-dichlorophthalazine | C₈H₃BrCl₂N₂ | 277.93 | 185-190 | 3.6 |
| 7-Bromo-1,4-dichlorophthalazine | C₈H₃BrCl₂N₂ | 277.93 | 170-175 | 3.5 |
Table 2: Spectroscopic Data Comparison (Predicted ¹H and ¹³C NMR Shifts)
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 8.15 (d, 1H), 7.95 (dd, 1H), 7.80 (d, 1H) | 158.5, 155.0, 135.2, 133.8, 131.5, 129.0, 128.8, 125.5 |
| 5-Bromo-1,4-dichlorophthalazine | 8.20 (d, 1H), 7.90 (t, 1H), 7.75 (d, 1H) | 159.0, 154.8, 136.0, 134.5, 132.0, 130.1, 128.5, 122.0 |
| 7-Bromo-1,4-dichlorophthalazine | 8.10 (s, 1H), 7.98 (d, 1H), 7.85 (d, 1H) | 158.3, 155.2, 135.0, 134.0, 131.8, 129.5, 128.6, 126.0 |
Table 3: Comparative Biological Activity (Hypothetical IC₅₀ Values against a Kinase Target)
Recent studies on halogenated phthalazines have indicated that the nature and position of the halogen substituent can significantly influence their inhibitory activity against protein kinases, such as TGFβ pathway inhibitors.[1] Generally, an increase in the size of the halogen from fluorine to bromine has been shown to improve the selectivity index.[1] The following table presents hypothetical IC₅₀ values to illustrate the potential differences between isomers.
| Compound | Predicted IC₅₀ (nM) against Kinase Target X |
| 1,4-Dichlorophthalazine | 500 |
| This compound | 150 |
| 5-Bromo-1,4-dichlorophthalazine | 250 |
| 7-Bromo-1,4-dichlorophthalazine | 180 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of bromo-substituted dichlorophthalazines, based on established methods for related compounds.
General Synthesis of Bromo-Substituted Dichlorophthalazines
The synthesis of bromo-substituted dichlorophthalazines can be achieved through a multi-step process starting from the corresponding bromo-phthalic anhydride.
Step 1: Synthesis of Bromo-phthalhydrazide
-
To a solution of the appropriate bromo-phthalic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the bromo-phthalhydrazide.
Step 2: Chlorination to Bromo-Dichlorophthalazine
-
A mixture of the bromo-phthalhydrazide (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at 110-120°C for 3-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution and then with water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
-
Reagent Preparation : Prepare a reaction buffer appropriate for the specific kinase, containing the kinase, its substrate (e.g., a peptide), and ATP. Prepare serial dilutions of the bromo-substituted dichlorophthalazine derivatives and a known kinase inhibitor (positive control).
-
Reaction Initiation : In a 96-well plate, add the kinase and the test compound (or control) and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Start the Kinase Reaction : Add the substrate and ATP mixture to each well to initiate the kinase reaction. Incubate at 30°C for 1 hour.
-
Detection : The amount of phosphorylated substrate is measured. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™), where the amount of ADP produced is proportional to kinase activity.
-
Data Analysis : The signal is inversely proportional to the kinase activity. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate a representative signaling pathway targeted by phthalazine derivatives and a typical experimental workflow for their evaluation.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for phthalazine-based inhibitors.
Caption: A general experimental workflow for the synthesis and evaluation of bromo-substituted dichlorophthalazines.
References
Efficacy of 6-Bromo-1,4-dichlorophthalazine Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the efficacy of compounds derived from the versatile starting material, 6-Bromo-1,4-dichlorophthalazine. By leveraging the reactivity of the chloro groups at the 1 and 4 positions, a diverse library of molecules can be synthesized and evaluated for their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Recent research has highlighted the potential of 6-bromo-1,4-disubstituted phthalazine derivatives as potent anticancer agents, with a significant focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of VEGFR-2 is a hallmark of many solid tumors, playing a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to the tumor.
A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, some of which could be conceptually derived from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain analogues have shown higher activity than the established anticancer drug cisplatin in in-vitro studies.[1] The structure-activity relationship (SAR) studies reveal that the nature of the substituents at the 1 and 4 positions of the phthalazine core, as well as substitutions on the anilino and thiophenyl moieties, profoundly influences the anticancer potency.
Table 1: Comparative Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives
| Compound ID | R1-Group (Position 1) | R2-Group (Position 4) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12 | 1-(3-chloro-4-fluoroanilino) | 4-(3,4-difluorophenylthio-methyl) | Bel-7402 | 32.4 | Cisplatin | 73.3 |
| HT-1080 | 25.4 | 63.3 | ||||
| 13 | 1-(4-fluoro-3-trifluoromethylanilino) | 4-(3,4-difluorophenyl-thiomethyl) | Bel-7402 | 30.1 | Cisplatin | 73.3 |
| HT-1080 | 25.8 | 63.3 |
Data synthesized from a study on 1-anilino-4-(arylsulfanylmethyl)phthalazines, demonstrating the superior in-vitro activity of specific derivatives compared to cisplatin.[1]
The proposed mechanism of action for many of these anticancer phthalazine derivatives involves the inhibition of VEGFR-2 kinase activity. By binding to the ATP-binding site of the kinase domain, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation and migration, thereby inhibiting angiogenesis and tumor growth.
Signaling Pathway: VEGFR-2 Inhibition
References
Comparative Guide to Novel Compounds Derived from 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel chemical entities synthesized from the versatile starting material, 6-Bromo-1,4-dichlorophthalazine. The document outlines synthetic strategies, presents comparative physicochemical and biological data for two distinct classes of derivatives, and provides detailed experimental protocols. The objective is to furnish researchers with the necessary information to explore and expand upon this promising chemical scaffold for the development of new therapeutic agents.
Introduction to the this compound Scaffold
This compound is a key building block in medicinal chemistry. The presence of two reactive chlorine atoms at the 1 and 4 positions allows for sequential and regioselective functionalization through nucleophilic substitution and cross-coupling reactions. The bromo-substituent at the 6-position offers an additional site for modification, enabling the synthesis of a diverse library of compounds with a wide range of potential biological activities. Phthalazine derivatives have garnered significant interest for their therapeutic potential, including their roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Synthetic Strategies and Novel Compound Classes
Two primary synthetic pathways for the derivatization of this compound are presented here: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki Cross-Coupling.
Class A: Derivatives via Nucleophilic Aromatic Substitution
The electron-deficient nature of the phthalazine ring system facilitates the displacement of the chloro groups by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 1 and 4 positions. For this guide, we will consider the sequential reaction with a primary amine followed by an alkoxide.
Class B: Derivatives via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2] This reaction enables the introduction of aryl or heteroaryl moieties at the chloro-positions of the phthalazine core, significantly increasing molecular complexity and providing access to novel chemical space.
Comparative Data of Novel Phthalazine Derivatives
The following tables summarize the key quantitative data for a selection of representative novel compounds derived from this compound.
Table 1: Physicochemical and Yield Data for Novel Phthalazine Derivatives
| Compound ID | Synthetic Class | R¹ Substituent | R² Substituent | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| NC-A1 | SNAr | -NH-CH₂-c-C₃H₅ | -OCH₃ | 312.16 | 85 | 185-187 |
| NC-A2 | SNAr | -NH-(CH₂)₂-OH | -OCH₃ | 316.15 | 82 | 192-194 |
| NC-B1 | Suzuki | -C₆H₅ | -C₆H₅ | 391.26 | 78 | 210-212 |
| NC-B2 | Suzuki | -C₆H₄-4-F | -C₆H₄-4-F | 427.24 | 75 | 225-227 |
Note: Yields and melting points are representative values based on similar compounds reported in the literature and may vary depending on specific reaction conditions.
Table 2: In Vitro Biological Activity Data of Structurally Similar Phthalazine Derivatives
Several phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3] The following table presents the VEGFR-2 inhibitory activity of phthalazine compounds structurally related to the novel compounds proposed in this guide.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| Phthalazine-1 | VEGFR-2 | Kinase Assay | 0.148 | Sorafenib (0.10)[4][5] |
| Phthalazine-2 | VEGFR-2 | Kinase Assay | 0.196 | Sorafenib (0.10)[4][5] |
| Phthalazine-3 | VEGFR-2 | Kinase Assay | 0.08 | Sorafenib (0.10)[4] |
| Phthalazine-4 | VEGFR-2 | Kinase Assay | 0.35 | - |
Experimental Protocols
Detailed methodologies for the synthesis of representative compounds from each class are provided below.
General Synthetic Workflow
Caption: General synthetic routes from this compound.
Protocol 1: Synthesis of a Class A Derivative (NC-A1)
Step 1: Monosubstitution with Cyclopropylmethylamine
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add cyclopropylmethylamine (1.1 mmol) and diisopropylethylamine (DIPEA, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monosubstituted intermediate.
Step 2: Disubstitution with Sodium Methoxide
-
To a solution of the monosubstituted intermediate (1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (1.2 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL) and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, NC-A1.
Protocol 2: Synthesis of a Class B Derivative (NC-B1)
-
In a microwave vial, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, NC-B1.
Signaling Pathway Inhibition
The biological activity data for structurally similar compounds suggest that derivatives of this compound may act as inhibitors of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
By inhibiting the phosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, ultimately leading to a reduction in tumor angiogenesis and growth.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of novel and diverse chemical entities. The two synthetic routes presented, nucleophilic aromatic substitution and Suzuki cross-coupling, offer robust methods for generating libraries of compounds for biological screening. The potential for these derivatives to act as potent VEGFR-2 inhibitors highlights the therapeutic promise of this compound class. The data and protocols in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this promising area of medicinal chemistry.
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-1,4-dichlorophthalazine
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. Impurities in a synthesized compound like 6-Bromo-1,4-dichlorophthalazine (CAS No: 240400-95-7), a heterocyclic building block, can significantly alter its chemical reactivity, biological activity, and safety profile.[1][2][3] This guide provides a comparative overview of standard analytical techniques for determining the purity of this compound, complete with experimental protocols and data interpretation.
The primary methods for purity assessment of organic compounds, including this compound, are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] Each technique offers unique advantages and, when used in conjunction, provides a comprehensive purity profile.
Potential Impurities in the Synthesis of this compound
The synthesis of 1,4-dichlorophthalazine derivatives can sometimes result in the formation of mono-substituted analogs as impurities.[5] For instance, a common impurity could be 6-Bromo-1-chloro-4-oxophthalazine, arising from incomplete chlorination or hydrolysis. The successful identification and quantification of such impurities are critical.
A workflow for comprehensive purity assessment is crucial for ensuring the quality of synthesized this compound.
References
cytotoxicity assays for 6-Bromo-1,4-dichlorophthalazine derivatives
A comprehensive analysis of the cytotoxic properties of various phthalazine derivatives, offering insights into their potential as anticancer agents. This guide provides a comparative summary of experimental data, detailed methodologies for common cytotoxicity assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Cytotoxicity of Phthalazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various phthalazine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple research articles. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 7a-f | MDA-MB-231 (Breast) | 0.013 - 0.079 | [1] |
| 7e | A549 (Lung) | 2.19 | [1] |
| 7e | HT-29 (Colon) | 2.19 | [1] |
| Vatalanib | A549 (Lung) | 20.27 | [1] |
| Vatalanib | HT-29 (Colon) | 21.96 | [1] |
| Vatalanib | MDA-MB-231 (Breast) | 63.90 | [1] |
| 9c | HCT-116 (Colon) | 1.58 | [2] |
| 12b | HCT-116 (Colon) | 0.32 | [2] |
| 13c | HCT-116 (Colon) | 0.64 | [2] |
| Sorafenib | HCT-116 (Colon) | 2.93 | [2][3] |
| 2 | HepG2 (Liver) | 1.33 | [3] |
| 6c | HepG2 (Liver) | 0.41 | [3] |
| 6d | HepG2 (Liver) | 0.38 | [3] |
| 2g | MCF-7 (Breast) | 0.15 | [4] |
| 2g | HepG2 (Liver) | 0.12 | [4] |
| 4a | MCF-7 (Breast) | 0.18 | [4] |
| 4a | HepG2 (Liver) | 0.09 | [4] |
| 12 | Two different cancer cell lines | Higher than cisplatin | [5] |
| 13 | Two different cancer cell lines | Higher than cisplatin | [5] |
Experimental Protocols
The evaluation of the cytotoxic activity of phthalazine derivatives predominantly relies on the MTT assay. This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivatives for a specified period, typically 48 or 72 hours. A control group with untreated cells and a blank group with media alone are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizations
To better understand the experimental process and a key mechanism of action for some phthalazine derivatives, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Several studies have indicated that a key mechanism of action for the anticancer activity of certain phthalazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.
Caption: VEGFR-2 signaling pathway and its inhibition by phthalazine derivatives.
References
- 1. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-1,4-dichlorophthalazine: A Guide for Laboratory Professionals
This guide provides essential information for the safe handling, storage, and preparation of 6-Bromo-1,4-dichlorophthalazine for professional disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Pre-Disposal and Handling
Before preparing this compound for disposal, it is crucial to handle the material in accordance with its Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust. Prevent the spilled chemical from entering drains or waterways.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical steps in the disposal process.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Harmful"), and the date of waste accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal Procedure
The primary method for the disposal of this compound is through a licensed and reputable hazardous waste disposal service. These services are equipped to handle and treat chemical waste in an environmentally sound and legally compliant manner.
The recommended disposal methods include:
-
Licensed Chemical Destruction Plant: The material can be sent to a specialized facility for chemical decomposition.[1]
-
Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method for the destruction of this compound and its combustible packaging materials.[1][2]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system.[1]
-
Environmental Contamination: Avoid contamination of water, foodstuffs, animal feed, or seeds with this chemical.[1]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed (or the equivalent). The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Bromo-1,4-dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-1,4-dichlorophthalazine. The following procedures are based on available safety data for the compound and general best practices for handling halogenated aromatic compounds. It is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before commencing work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent exposure.[1] The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A chemically resistant lab coat or apron and closed-toe shoes are also required.[2] | Prevents skin contact, which can lead to irritation or absorption of the chemical. Always inspect gloves for integrity before use.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
- Thoroughly review the Safety Data Sheet (SDS) if available. In its absence, adhere to the safety protocols for halogenated aromatic compounds.
- Ensure all necessary PPE is available and in good condition.
- Prepare your workspace in a chemical fume hood, ensuring it is clean and uncluttered.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
2. Handling:
- Always handle the compound within a chemical fume hood to minimize inhalation exposure.[2]
- Wear the appropriate PPE at all times.
- Avoid the formation of dust and aerosols.[2]
- Use non-sparking tools to prevent ignition.[2]
- Do not eat, drink, or smoke in the laboratory area.[2]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
- Decontaminate all surfaces and equipment used.
- Properly remove and dispose of contaminated PPE.
Disposal Plan: Managing Halogenated Waste
The disposal of this compound and its waste products must be handled with care to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, clearly labeled, and sealed container for halogenated organic waste. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound should be placed in a sealed container and disposed of as hazardous waste. |
| Liquid Waste (Rinsate) | Rinsates from cleaning contaminated glassware should be collected in a labeled container for halogenated organic liquid waste. Do not pour down the drain. |
| Empty Containers | Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[3] |
General Disposal Guidelines:
-
Never mix halogenated waste with non-halogenated waste.[4]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[4]
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[4]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
